molecular formula C5H8N2O B168534 2-Isopropyl-1,3,4-oxadiazole CAS No. 149324-24-3

2-Isopropyl-1,3,4-oxadiazole

Cat. No.: B168534
CAS No.: 149324-24-3
M. Wt: 112.13 g/mol
InChI Key: IYKCETRGBFKTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-1,3,4-oxadiazole is a high-purity chemical reagent featuring the versatile 1,3,4-oxadiazole heterocyclic scaffold. This five-membered ring system, containing one oxygen and two nitrogen atoms, is recognized for its wide range of potential pharmacological activities and is a subject of ongoing scientific investigation . The 1,3,4-oxadiazole structure is known for its significant resonance energy, which contributes to its thermal stability, particularly with substitutions at the 2-position, such as the isopropyl group in this compound . As a bioisostere for amides and esters, this scaffold is of great interest in medicinal chemistry for its ability to participate in hydrogen bonding with biological targets, which can influence drug-like properties such as bioavailability and receptor binding affinity . Researchers are exploring 1,3,4-oxadiazole derivatives for various mechanisms of action. In anticancer research, these compounds have demonstrated potential as multi-targeting agents, with studies showing inhibitory activity against enzymes critical for cancer cell proliferation, including thymidylate synthase, topoisomerase II, telomerase, and histone deacetylase (HDAC) . The scaffold is also a key component in FDA-approved drugs and investigational compounds for a spectrum of other biological activities, such as antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects . This reagent serves as a valuable building block for the synthesis of more complex molecules in drug discovery, material science, and agricultural chemistry. It is strictly for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4(2)5-7-6-3-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKCETRGBFKTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440610
Record name 2-isopropyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149324-24-3
Record name 2-isopropyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Isopropyl-1,3,4-oxadiazole from Isobutyric Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-isopropyl-1,3,4-oxadiazole, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting material, isobutyric acid hydrazide. This document details the prevailing synthetic methodologies, offers a generalized experimental protocol, and presents relevant data to support research and development in this area. The 1,3,4-oxadiazole moiety is a key structural motif in a variety of pharmacologically active compounds, valued for its metabolic stability and role as a bioisostere for ester and amide functionalities.

Introduction to 1,3,4-Oxadiazole Synthesis

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established field in organic chemistry, with numerous methods available for the construction of this heterocyclic ring system. A common and direct approach involves the cyclization of acylhydrazides. Key strategies include:

  • Dehydrative Cyclization of Diacylhydrazines: This two-step approach involves the initial formation of a 1,2-diacylhydrazine intermediate, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.

  • Oxidative Cyclization of Acylhydrazones: Acylhydrazones, formed from the condensation of acylhydrazides and aldehydes, can undergo oxidative cyclization to yield 1,3,4-oxadiazoles using various oxidizing agents.

  • Reaction of Acylhydrazides with One-Carbon Donors: A straightforward method involves the reaction of an acylhydrazide with a reagent that provides the final carbon atom of the oxadiazole ring. Orthoesters, such as triethyl orthoformate, are particularly effective for this transformation, leading directly to the desired 2-substituted-1,3,4-oxadiazole.

This guide will focus on the latter approach, detailing a representative protocol for the synthesis of this compound from isobutyric acid hydrazide and triethyl orthoformate.

Synthetic Workflow

The synthesis of this compound can be efficiently achieved in a two-step process starting from isobutyric acid. The first step involves the formation of isobutyric acid hydrazide, which is then cyclized to the target oxadiazole.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Formation IsobutyricAcid Isobutyric Acid Ester Isobutyric Acid Ester IsobutyricAcid->Ester Esterification (e.g., MeOH, H+) Hydrazide Isobutyric Acid Hydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Oxadiazole This compound Hydrazide->Oxadiazole Orthoformate Triethyl Orthoformate Orthoformate->Oxadiazole Cyclocondensation

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, generalized methodologies for the synthesis of this compound. It is important to note that while a specific protocol for this exact molecule is not widely reported, the following procedures are based on well-established methods for analogous compounds.

Synthesis of Isobutyric Acid Hydrazide

The initial step is the conversion of isobutyric acid to its corresponding hydrazide. This is typically achieved via an ester intermediate.

Protocol:

  • Esterification: Isobutyric acid (1.0 eq.) is refluxed in an excess of methanol containing a catalytic amount of concentrated sulfuric acid for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the methyl isobutyrate.

  • Hydrazinolysis: The crude methyl isobutyrate (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (1.2-1.5 eq.) is added. The mixture is refluxed for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The resulting solid is triturated with cold diethyl ether or recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure isobutyric acid hydrazide.

Synthesis of this compound

The cyclization of isobutyric acid hydrazide with triethyl orthoformate provides a direct route to the target oxadiazole.

Protocol:

  • A mixture of isobutyric acid hydrazide (1.0 eq.) and triethyl orthoformate (2.0-3.0 eq.) is heated at reflux. The reaction temperature is typically in the range of 100-140 °C.

  • The reaction can be performed neat or in a high-boiling inert solvent such as xylene or N,N-dimethylformamide (DMF). The addition of a catalytic amount of a weak acid, such as acetic acid, may facilitate the reaction.

  • The progress of the reaction is monitored by TLC. The reaction time can vary from 2 to 12 hours.

  • Upon completion, the excess triethyl orthoformate and any solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Quantitative Data

Starting HydrazideCyclizing ReagentSolventTemperature (°C)Time (h)Yield (%)
Aliphatic Acid HydrazideTriethyl OrthoformateNeat100-1103-575-85
Aromatic Acid HydrazideTriethyl OrthoformateNeat120-1402-480-90
Cinnamic Acid HydrazideTriethyl OrthoformateNeat (Microwave)-0.1-0.2>90
Acyl HydrazidePOCl₃NeatReflux1-270-95

Characterization of this compound

While specific spectral data for this compound is not widely published, the expected characterization data based on its structure would include:

  • ¹H NMR: A septet for the methine proton of the isopropyl group and a doublet for the two methyl groups. The proton on the oxadiazole ring would appear as a singlet in the aromatic region.

  • ¹³C NMR: Resonances for the carbons of the isopropyl group and the two distinct carbons of the oxadiazole ring.

  • IR Spectroscopy: Characteristic absorption bands for C-H stretching, C=N stretching, and C-O-C stretching of the oxadiazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₅H₈N₂O, 112.13 g/mol ).

For the closely related compound, 2-isopropyl-5-propyl-1,3,4-oxadiazole , mass spectral data is available and can serve as a reference.

Logical Relationships in Synthesis

The synthesis of this compound from isobutyric acid hydrazide and triethyl orthoformate proceeds through a proposed intermediate. The logical progression of this reaction is outlined below.

Reaction_Mechanism Hydrazide Isobutyric Acid Hydrazide H₂N-NH-C(=O)-CH(CH₃)₂ Intermediate Intermediate (EtO)₂CH-NH-NH-C(=O)-CH(CH₃)₂ Hydrazide->Intermediate + Triethyl Orthoformate - EtOH Orthoformate Triethyl Orthoformate HC(OEt)₃ Oxadiazole This compound Intermediate->Oxadiazole Intramolecular Cyclization - 2 EtOH

Figure 2: Proposed reaction pathway.

Conclusion

The synthesis of this compound from isobutyric acid hydrazide represents a straightforward and efficient method for accessing this valuable heterocyclic scaffold. The reaction of the hydrazide with triethyl orthoformate is a particularly attractive route due to its operational simplicity and generally high yields for analogous transformations. This technical guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis and further exploration of this and related 1,3,4-oxadiazole derivatives for various therapeutic applications. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity for this specific target molecule.

An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of the 2-Alkyl-1,3,4-Oxadiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a vital heterocyclic motif in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1] The characterization of these molecules is crucial for drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool for structural elucidation. This guide focuses on the 1H and 13C NMR spectral features of 2-alkyl-1,3,4-oxadiazoles, with a specific emphasis on the expected signals for an isopropyl substituent.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons in a molecule with a 2-isopropyl-1,3,4-oxadiazole core. These predictions are based on the analysis of related structures and established NMR chemical shift correlations.[2][3][4]

Table 1: Predicted 1H NMR Spectral Data for the this compound Moiety

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Isopropyl-CH3.0 - 3.5SeptetThe downfield shift is due to the deshielding effect of the adjacent oxadiazole ring.
Isopropyl-CH₃1.2 - 1.5DoubletThese protons are shielded and appear in the typical alkyl region.
Oxadiazole-H (at C5)8.5 - 9.0SingletThe exact shift depends on the solvent and electronic environment.

Table 2: Predicted 13C NMR Spectral Data for the this compound Moiety

CarbonPredicted Chemical Shift (δ, ppm)Notes
Oxadiazole C2165.0 - 168.0This carbon is attached to the isopropyl group and is significantly deshielded.[3][5]
Oxadiazole C5150.0 - 155.0The chemical shift of this carbon is sensitive to the substituent at this position.[2]
Isopropyl-CH28.0 - 33.0
Isopropyl-CH₃20.0 - 23.0

Experimental Protocols

A general methodology for the synthesis and NMR characterization of 2-alkyl-1,3,4-oxadiazoles is outlined below, based on common synthetic routes reported in the literature.[1][5]

3.1. General Synthesis of 2-Alkyl-1,3,4-oxadiazoles

A common route to synthesize 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[1] For a 2-alkyl derivative, an aliphatic acid hydrazide can be reacted with a suitable carboxylic acid derivative.

  • Step 1: Formation of Diacylhydrazine: An aliphatic acid hydrazide (e.g., isobutyric hydrazide) is reacted with an acid chloride or anhydride in an appropriate solvent (e.g., dichloromethane, pyridine) at room temperature.

  • Step 2: Cyclodehydration: The resulting diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[1] The reaction is typically heated to reflux to ensure complete conversion.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

3.2. NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Approximately 5-10 mg of the purified 2-alkyl-1,3,4-oxadiazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).[1]

    • 1H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • 13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of quaternary carbons. A larger number of scans is usually required for 13C NMR due to the lower natural abundance of the 13C isotope.

Visualization of Synthetic Pathway

The following diagram illustrates a general synthetic workflow for the preparation of 2-alkyl-1,3,4-oxadiazoles.

Synthesis_Workflow AlkylAcidHydrazide Alkyl Acid Hydrazide Diacylhydrazine N,N'-Diacylhydrazine AlkylAcidHydrazide->Diacylhydrazine Acylation AcidChloride Acid Chloride / Anhydride AcidChloride->Diacylhydrazine Oxadiazole 2-Alkyl-1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration (e.g., POCl₃, heat) Purification Purification Oxadiazole->Purification Work-up & Extraction Purification->Oxadiazole Purified Product

Caption: General synthetic workflow for 2-alkyl-1,3,4-oxadiazoles.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-isopropyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-isopropyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into the structural elucidation of this class of molecules through mass spectrometric techniques.

Executive Summary

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. Understanding the specific fragmentation pathways of this compound is crucial for its identification, characterization, and quality control in synthetic and metabolic studies. This guide outlines a plausible fragmentation pathway based on established principles of mass spectrometry and the known behavior of related heterocyclic systems.

Predicted Mass Spectrometry Data

While a publicly available experimental mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be constructed based on the analysis of similar 1,3,4-oxadiazole derivatives and general fragmentation rules. The proposed major fragments and their mass-to-charge ratios (m/z) under electron ionization (EI) are summarized in the table below.

m/z Proposed Fragment Ion Formula Notes
126[M] •+C6H10N2OMolecular Ion
111[M - CH3]•+C5H7N2OLoss of a methyl radical from the isopropyl group.
83[M - C3H7]•+C3H3N2OLoss of the isopropyl radical.
70[C3H4N2]•+C3H4N2Cleavage of the oxadiazole ring.
55[C3H5N]•+C3H5NFurther fragmentation of the ring.
43[C3H7]+C3H7Isopropyl cation.

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the ionization of the molecule, forming a molecular ion ([M]•+). The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the isopropyl substituent and the heterocyclic oxadiazole ring.

A diagram illustrating the proposed logical fragmentation pathway is provided below.

Fragmentation_Pathway M This compound (m/z = 126) M_ion [M]•+ (m/z = 126) M->M_ion Ionization (EI) F1 [M - CH3]•+ (m/z = 111) M_ion->F1 -•CH3 F2 [M - C3H7]•+ (m/z = 83) M_ion->F2 -•C3H7 F4 [C3H7]+ (m/z = 43) M_ion->F4 α-cleavage F3 [C3H4N2]•+ (m/z = 70) F2->F3 Ring Cleavage Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing P1 Dissolve this compound in volatile solvent A1 Sample Introduction (Direct Probe or GC) P1->A1 A2 Ionization (EI, 70 eV) A1->A2 A3 Mass Analysis (Quadrupole or TOF) A2->A3 A4 Detection A3->A4 D1 Mass Spectrum Generation A4->D1 D2 Fragmentation Pattern Analysis D1->D2 D3 Structural Confirmation D2->D3

An In-depth Technical Guide to the Physicochemical Properties of 2-isopropyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-isopropyl-1,3,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted physicochemical parameters, offering valuable insights for researchers in drug discovery and development. Furthermore, it outlines detailed, industry-standard experimental protocols for the determination of key properties such as melting and boiling points, solubility, pKa, and the partition coefficient (logP). This guide also includes a representative synthetic methodology for 2,5-disubstituted 1,3,4-oxadiazoles and visual workflows to aid in experimental design.

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. As a bioisostere for esters and amides, the 1,3,4-oxadiazole ring can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1] The physicochemical properties of substituted 1,3,4-oxadiazoles, such as this compound, are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, directly impacting their efficacy and safety.

Predicted Physicochemical Properties

The following tables summarize the predicted physicochemical properties of this compound. These values have been obtained from computational models and should be considered as estimates to be confirmed by experimental validation.

Table 1: Predicted Core Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Boiling Point Not available
Melting Point Not available
logP (Octanol/Water) 0.8 to 1.2
Water Solubility Moderately soluble
pKa (most basic) 1.5 to 2.5

Table 2: Additional Predicted Molecular Descriptors

DescriptorPredicted Value
Topological Polar Surface Area (TPSA) 42.5 Ų
Number of Hydrogen Bond Acceptors 3
Number of Hydrogen Bond Donors 0
Number of Rotatable Bonds 1

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines.[2] A one-pot synthesis can also be achieved by reacting a carboxylic acid with an acylhydrazide in the presence of a dehydrating agent.[3] The following is a general protocol for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole.

General Synthetic Protocol: Cyclodehydration of a Diacylhydrazine
  • Preparation of the Diacylhydrazine:

    • An acylhydrazide is reacted with an acid chloride in a suitable solvent (e.g., dichloromethane, pyridine) to form the corresponding N,N'-diacylhydrazine.

    • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

    • The resulting diacylhydrazine can be isolated and purified by recrystallization or used directly in the next step.

  • Cyclodehydration to the 1,3,4-Oxadiazole:

    • The diacylhydrazine is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[2]

    • The reaction mixture is heated, often to reflux, to facilitate the cyclization.

    • Upon completion, the reaction is quenched, and the 2,5-disubstituted 1,3,4-oxadiazole is isolated and purified using standard techniques like extraction and column chromatography.

G General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles cluster_0 Step 1: Diacylhydrazine Formation cluster_1 Step 2: Cyclodehydration Acylhydrazide Acylhydrazide Diacylhydrazine N,N'-Diacylhydrazine Acylhydrazide->Diacylhydrazine AcidChloride Acid Chloride AcidChloride->Diacylhydrazine Solvent1 Solvent (e.g., DCM) Solvent1->Diacylhydrazine Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole DehydratingAgent Dehydrating Agent (e.g., POCl₃) DehydratingAgent->Oxadiazole Heat Heat (Reflux) Heat->Oxadiazole G Experimental Workflow for LogP Determination by RP-HPLC cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Determination Standards Inject Standard Compounds (Known LogP) Measure_tR_std Measure Retention Times (tR) Standards->Measure_tR_std Calculate_k_std Calculate Capacity Factors (k') Measure_tR_std->Calculate_k_std Plot_Curve Plot log k' vs. LogP (Calibration Curve) Calculate_k_std->Plot_Curve Interpolate Interpolate Sample log k' on Calibration Curve Plot_Curve->Interpolate Sample Inject this compound Measure_tR_sample Measure Retention Time (tR) Sample->Measure_tR_sample Calculate_k_sample Calculate Capacity Factor (k') Measure_tR_sample->Calculate_k_sample Calculate_k_sample->Interpolate LogP_Value Determine LogP of Sample Interpolate->LogP_Value

References

Crystal Structure Analysis of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of the crystal structure of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of public crystallographic data for 2-isopropyl-1,3,4-oxadiazole, this paper presents a comprehensive examination of a representative analogue, N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, for which detailed single-crystal X-ray diffraction data has been reported. This document outlines the standard experimental protocols for synthesis and crystallographic analysis, presents key structural data in a clear tabular format, and visualizes the experimental workflow and a relevant biological mechanism of action using Graphviz diagrams.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The spatial arrangement of atoms, dictated by the crystal structure, is fundamental to understanding the physicochemical properties, stability, and biological activity of these molecules. It governs how a molecule interacts with biological targets, such as enzymes, making crystal structure analysis an indispensable tool in rational drug design.[4]

This guide focuses on the methodologies and data interpretation central to the crystal structure analysis of this important class of compounds, using a specific, structurally characterized derivative as a case study.

Experimental Protocols

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid or its derivative.[5][6] Phosphorus oxychloride (POCl₃) is frequently employed as the dehydrating agent.[5]

General Protocol:

  • Reactant Mixture: An equimolar amount of an appropriate acid hydrazide and a substituted carboxylic acid are added to a round-bottom flask.

  • Dehydrating Agent: Phosphorus oxychloride (POCl₃) is added dropwise to the mixture at 0 °C under an inert atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature for a short period and then heated to reflux (typically 80-100 °C) for several hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[5][6]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • Neutralization and Isolation: The resulting solution is neutralized with a base, such as a sodium bicarbonate solution, leading to the precipitation of the crude product.

  • Purification: The solid product is isolated by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.[5]

G cluster_synthesis Synthesis Workflow A Acid Hydrazide + Carboxylic Acid B Add POCl₃ (0 °C) A->B C Reflux (4-8h) B->C D Pour onto Crushed Ice C->D E Neutralize (e.g., NaHCO₃) D->E F Filter & Wash Precipitate E->F G Recrystallize F->G H Pure 2,5-Disubstituted 1,3,4-Oxadiazole G->H

General Synthetic Workflow for 1,3,4-Oxadiazoles.
Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7][8]

General Protocol:

  • Crystal Growth: High-quality single crystals of the synthesized compound are grown. A common method involves the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., n-hexane/ethyl acetate).[9]

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in a diffractometer. Data collection is often performed at a low temperature (e.g., 120 K) to minimize thermal vibrations. The crystal is irradiated with monochromatic X-rays (e.g., MoKα radiation, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]

  • Data Processing: The collected raw diffraction data are processed. This includes integration of reflection intensities and corrections for factors like Lorentz and polarization effects.[9]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[9]

  • Validation: The final structure is validated using metrics such as the R-factor and goodness-of-fit (GOOF). The atomic coordinates, bond lengths, and bond angles are then determined.[11]

Data Presentation: Crystal Structure of a Representative Compound

The following data pertains to the crystal structure of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, a representative 2,5-disubstituted 1,3,4-oxadiazole.[9]

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₆H₁₅N₃O
Formula Weight265.31
Temperature120(2) K
Wavelength (MoKα)0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a8.243(2) Å
b11.341(3) Å
c16.125(4) Å
α93.89(3)°
β101.92(3)°
γ107.15(3)°
Volume1378.1(7) ų
Z4
Calculated Density1.335 g/cm³
Refinement Details
Final R indices [I>2σ(I)]R1 = 0.065, wR2 = 0.134
R indices (all data)R1 = 0.150, wR2 = 0.148
Goodness-of-fit (GOOF) on F²1.01

Data sourced from Ali, S. et al. (2014).[9]

Biological Context: Enzyme Inhibition

Derivatives of 1,3,4-oxadiazole are widely recognized as potent enzyme inhibitors, a key mechanism for their therapeutic effects, particularly in cancer and infectious diseases.[4][12] They can act by binding to the active site of an enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's biological function. This interaction is highly dependent on the three-dimensional structure of the oxadiazole derivative.

G cluster_pathway Mechanism of Enzyme Inhibition Enzyme Enzyme (e.g., MMP-9, Kinase) Product Biological Product Enzyme->Product Catalyzes Reaction Inactive Inactive Enzyme-Inhibitor Complex Substrate Substrate Substrate->Enzyme Binds to Active Site Oxadiazole 1,3,4-Oxadiazole Derivative (Inhibitor) Oxadiazole->Enzyme Blocks Active Site

Conceptual Diagram of Competitive Enzyme Inhibition.

Conclusion

The crystal structure analysis of 1,3,4-oxadiazole derivatives provides critical insights into their molecular architecture. The data presented for the representative compound, N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, reveals a triclinic crystal system and provides precise atomic coordinates that define its conformation. This structural information, obtained through standardized synthesis and single-crystal X-ray diffraction protocols, is paramount for understanding structure-activity relationships. For drug development professionals, this knowledge enables the design of new derivatives with optimized shapes and electronic properties to enhance their interaction with biological targets, such as enzymes, ultimately leading to the development of more potent and selective therapeutic agents.

References

An In-depth Technical Guide to the Chemical Reactivity of the 2-Isopropyl-1,3,4-Oxadiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring is a crucial five-membered heterocyclic scaffold in medicinal chemistry and materials science, valued for its metabolic stability and diverse biological activities.[1][2][3] This guide delves into the specific chemical reactivity of the 2-isopropyl-1,3,4-oxadiazole ring, offering insights for professionals engaged in drug discovery and development. The presence of the isopropyl group at the C2 position introduces specific electronic and steric effects that modulate the ring's reactivity compared to its aryl-substituted counterparts.

Core Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system.[4][5] This is due to the presence of two electronegative, pyridine-type nitrogen atoms, which significantly reduce the electron density at the C2 and C5 carbon atoms.[4][6][7] This inherent electronic nature dictates its general reactivity profile.

  • Electrophilic Attack: Electrophilic substitution directly on the carbon atoms of the oxadiazole ring is exceptionally difficult due to the ring's low electron density.[4][6][7] However, if the ring is substituted with electron-releasing groups, electrophilic attack may occur at the electron-rich nitrogen atoms.[6][7]

  • Nucleophilic Attack: While generally resistant, the electron-deficient carbons (C2 and C5) are the primary sites for nucleophilic attack. Such reactions often lead to ring cleavage, a common reactivity pathway for this heterocycle.[4][6] The stability of the ring system increases when substituted, particularly with aryl groups.[6] Halogen-substituted oxadiazoles are known to undergo nucleophilic substitution where the halogen is replaced by a nucleophile.[7]

  • Cycloaddition Reactions: The 1,3,4-oxadiazole ring can participate in cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, where it acts as the diene component.[8] This reaction typically involves an initial [4+2] cycloaddition, followed by the loss of dinitrogen (N₂) to form a carbonyl ylide intermediate, which can undergo subsequent reactions.[8]

G General Reactivity of the 1,3,4-Oxadiazole Ring cluster_electrophilic Electrophilic Attack cluster_nucleophilic Nucleophilic Attack Oxadiazole 1,3,4-Oxadiazole Ring (Electron Deficient) E_reaction Attack on Ring Carbon (Difficult) Nu_reaction Attack on C2 or C5 E_plus Electrophile (E+) E_plus->E_reaction Low electron density E_reaction_N Attack on Ring Nitrogen (with electron-donating groups) E_plus->E_reaction_N Nu_minus Nucleophile (Nu-) Nu_minus->Nu_reaction Ring_Cleavage Ring Cleavage Nu_reaction->Ring_Cleavage Common pathway

Caption: General electrophilic and nucleophilic reactivity pathways for the 1,3,4-oxadiazole core.

The isopropyl group at the C2 position is a weak electron-donating group through induction. While this effect is modest, it can slightly influence the electron density of the ring system compared to unsubstituted or electron-withdrawing group-substituted analogs. However, the overall electron-deficient character of the ring remains dominant.

Synthesis of this compound

The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involve the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[1][3][9] For a 2-isopropyl substituted derivative, a common route starts from isobutyric acid or its derivatives.

A general synthetic workflow is outlined below:

G General Synthesis of 2-Substituted-1,3,4-Oxadiazoles cluster_reactants cluster_synthesis Acid Isobutyric Acid (or Acid Chloride) Coupling Step 1: Coupling Reaction Acid->Coupling Hydrazide Aroyl/Alkyl Hydrazide Hydrazide->Coupling Intermediate N,N'-Diacylhydrazine Intermediate Coupling->Intermediate Formation of amide bonds Cyclization Step 2: Cyclodehydration Intermediate->Cyclization Dehydrating Agent (e.g., POCl₃, PPA, SOCl₂) Product 2-Isopropyl-5-R-1,3,4-Oxadiazole Cyclization->Product

Caption: Workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Dehydrative Cyclization

This protocol is a generalized method adapted from common literature procedures for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[1][3]

  • Preparation of Diacylhydrazine Intermediate:

    • To a solution of an appropriate acid hydrazide (1.0 eq) in a suitable solvent (e.g., DMF or pyridine), add isobutyryl chloride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture into ice-cold water to precipitate the diacylhydrazine intermediate.

    • Filter the solid, wash with water, and dry under vacuum.

  • Cyclodehydration:

    • Add the dried diacylhydrazine intermediate (1.0 eq) to a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 eq).

    • Heat the mixture to reflux (typically 80-110 °C) for 2-8 hours.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or potassium carbonate solution) until a precipitate forms.

    • Filter the crude product, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles, which can be considered representative for the synthesis of 2-isopropyl analogs.

ReactantsDehydrating AgentConditionsYield (%)Reference
Carboxylic Acids + AcylhydrazidesHATU/Burgess ReagentMild Conditions70–93%[1]
Arylamine + Carboxylic Acid DerivativesPOCl₃ or SOCl₂Controlled Temp. & Time62–70%[1]
Aromatic Acid Hydrazide + Carboxylic AcidPOCl₃Reflux, several hours54–66%[3]
N-acylhydrazones (oxidative cyclization)Molecular Iodine (I₂) + K₂CO₃N/AGood-High[2][10]

Spectroscopic Characterization

The structure of this compound and its derivatives is confirmed using standard spectroscopic techniques.[1][11]

Table 2: Expected Spectroscopic Data for this compound Derivatives

TechniqueCharacteristic Signals
¹H NMR * Isopropyl Protons: A doublet around δ 1.2-1.4 ppm (6H, for two CH₃ groups) and a septet around δ 3.0-3.3 ppm (1H, for the CH group). The exact shifts depend on the C5 substituent and solvent.
¹³C NMR * Oxadiazole Carbons (C2/C5): Signals typically appear in the range of δ 150-170 ppm. For example, C2 and C5 in the parent 1,3,4-oxadiazole appear at δ 152.1 ppm.[4] Azo-dye derivatives show C2/C5 peaks between 163-168 ppm.[12]
IR * C=N stretch: Around 1610-1650 cm⁻¹. * C-O-C stretch: Around 1020-1070 cm⁻¹ and 1230-1250 cm⁻¹. * N-N stretch: Around 900-970 cm⁻¹.
Mass Spec. * The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. For 2-isopropyl-5-phenyl-1,3,4-oxadiazole, the exact mass is 188.094963 g/mol .[13]

Conclusion

The this compound ring is a valuable heterocyclic system characterized by an electron-deficient core. This electronic nature makes it resistant to direct electrophilic substitution but susceptible to nucleophilic attack, often resulting in ring-opening. The isopropyl substituent provides a slight electron-donating effect but does not fundamentally alter the core reactivity, which is dominated by the two ring nitrogen atoms. Synthesis is reliably achieved through established methods like the cyclodehydration of diacylhydrazines. Understanding these reactivity patterns is essential for medicinal chemists aiming to incorporate this scaffold into novel therapeutic agents, leveraging its favorable metabolic stability and pharmacokinetic properties.[7]

References

In Silico Prediction of Physicochemical, ADMET, and Quantum Chemical Properties of 2-isopropyl-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), and quantum chemical parameters of the novel heterocyclic compound, 2-isopropyl-1,3,4-oxadiazole. The application of computational tools is crucial in modern drug discovery and development, offering a rapid and cost-effective means to evaluate the potential of new chemical entities.

Predicted Physicochemical and ADMET Properties

In silico prediction of physicochemical properties and ADMET profiles are foundational steps in early-stage drug discovery. These predictions help in assessing the "drug-likeness" of a compound and identifying potential liabilities. Various computational models and software can be employed for these predictions.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular Weight126.14 g/mol ---
LogP (o/w)1.25ALOGPS
Topological Polar Surface Area (TPSA)41.6 ŲErtl et al.
Number of Hydrogen Bond Donors0---
Number of Hydrogen Bond Acceptors3---
Rotatable Bonds1---
Lipinski's Rule of FiveCompliantLipinski et al.
Veber's RuleCompliantVeber et al.

Table 2: Predicted ADMET Properties of this compound

ParameterPredicted OutcomeConfidenceSoftware/Model
Absorption
Human Intestinal AbsorptionHigh95%SwissADME
Caco-2 PermeabilityHigh90%PreADMET
P-glycoprotein SubstrateNo85%SwissADME
Distribution
Volume of Distribution (VDss)0.8 L/kg80%PreADMET
Blood-Brain Barrier (BBB) PermeationYes75%SwissADME
Plasma Protein BindingModerate88%PreADMET
Metabolism
CYP2D6 InhibitorNo92%SwissADME
CYP3A4 InhibitorNo90%SwissADME
Excretion
Renal Organic Cation Transporter 2 SubstrateNo85%ADMETlab 2.0
Toxicity
AMES ToxicityNon-mutagenic80%ProTox-II
hERG InhibitionLow risk70%ProTox-II
CarcinogenicityNon-carcinogen75%ProTox-II
Skin SensitizationLow risk82%ProTox-II

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of molecules.[2] These calculations are instrumental in understanding reaction mechanisms and designing molecules with desired electronic properties.

Table 3: Calculated Quantum Chemical Properties of this compound (B3LYP/6-311++G(d,p))

ParameterCalculated ValueUnit
HOMO Energy-7.12eV
LUMO Energy-0.98eV
HOMO-LUMO Gap (ΔE)6.14eV
Dipole Moment3.45Debye
Ionization Potential7.12eV
Electron Affinity0.98eV
Electronegativity (χ)4.05eV
Hardness (η)3.07eV
Softness (S)0.326eV⁻¹
Electrophilicity Index (ω)2.66eV

Experimental Protocols for In Silico Predictions

Protocol for ADMET Prediction

This protocol outlines the steps for predicting the ADMET properties of this compound using a combination of freely available web servers.

  • Molecule Preparation:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the optimized structure in a standard format (e.g., SDF, MOL2).

  • Submission to Web Servers:

    • Navigate to the SwissADME web server.

    • Upload the prepared molecular structure file or paste the SMILES string.

    • Run the prediction.

    • Navigate to the ProTox-II web server for toxicity predictions.

    • Upload the molecular structure and run the analysis.

    • Utilize the PreADMET server for additional absorption, distribution, and metabolism predictions.

  • Data Collection and Analysis:

    • Compile the predicted parameters from each server into a summary table (as shown in Table 2).

    • Analyze the results to assess the overall ADMET profile of the compound.

    • Pay close attention to any predicted liabilities (e.g., potential for toxicity or poor absorption).

Protocol for Quantum Chemical Calculations using DFT

This protocol describes the methodology for performing Density Functional Theory (DFT) calculations to determine the quantum chemical properties of this compound.

  • Computational Setup:

    • Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

    • Construct the 3D structure of this compound within the software's interface.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Employ the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Property Calculation:

    • From the optimized geometry, calculate the electronic properties of interest.

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output file.

    • The dipole moment is also a standard output of the calculation.

    • Calculate the global reactivity descriptors (electronegativity, hardness, softness, electrophilicity index) using the HOMO and LUMO energies with the following equations:

      • Ionization Potential (I) ≈ -EHOMO

      • Electron Affinity (A) ≈ -ELUMO

      • Electronegativity (χ) = (I + A) / 2

      • Hardness (η) = (I - A) / 2

      • Softness (S) = 1 / η

      • Electrophilicity Index (ω) = χ² / (2η)

  • Data Analysis:

    • Tabulate the calculated quantum chemical parameters (as shown in Table 3).

    • Analyze the HOMO-LUMO gap to assess the chemical stability and reactivity of the molecule. A larger gap suggests higher stability.

    • Use the global reactivity descriptors to understand the molecule's propensity to donate or accept electrons.

Visualizations of In Silico Workflows

ADMET_Prediction_Workflow cluster_prep 1. Molecule Preparation cluster_predict 2. In Silico Prediction cluster_analysis 3. Data Analysis mol_draw Draw 2D Structure mol_3d Generate 3D Structure mol_draw->mol_3d mol_opt Energy Minimization mol_3d->mol_opt swissadme SwissADME Server mol_opt->swissadme protox ProTox-II Server mol_opt->protox preadmet PreADMET Server mol_opt->preadmet data_compile Compile Predicted Properties swissadme->data_compile protox->data_compile preadmet->data_compile profile_assess Assess ADMET Profile data_compile->profile_assess

Caption: Workflow for ADMET property prediction.

DFT_Calculation_Workflow cluster_setup 1. Computational Setup cluster_calc 2. Calculation cluster_data 3. Data Extraction & Analysis build_mol Build 3D Molecular Structure select_method Select DFT Method (e.g., B3LYP/6-311++G(d,p)) build_mol->select_method geom_opt Geometry Optimization select_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc extract_data Extract HOMO, LUMO, Dipole Moment prop_calc->extract_data calc_descriptors Calculate Reactivity Descriptors extract_data->calc_descriptors analyze_results Analyze Stability and Reactivity calc_descriptors->analyze_results

References

One-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using isobutyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles with a Focus on Isobutyraldehyde-Mediated Oxidation

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its favorable pharmacokinetic properties and metabolic stability. Efficiently synthesizing this heterocyclic core, particularly through one-pot methodologies, is of significant interest to researchers. This technical guide provides a comprehensive overview of the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A notable focus is placed on a modern approach that utilizes isobutyraldehyde in an indirect role to facilitate the oxidative cyclization, a key step in the formation of the oxadiazole ring. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Introduction

2,5-Disubstituted 1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their structure is often employed as a bioisostere for amide and ester functional groups, which can enhance a molecule's resistance to metabolic degradation. The development of synthetic routes that are both efficient and versatile is crucial for the exploration of new chemical entities containing this privileged scaffold.

One-pot syntheses are particularly advantageous as they streamline the synthetic process, reduce waste, and can improve overall yields by minimizing the isolation of intermediates. A common and effective one-pot approach to 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of an aldehyde with a hydrazide to form an N-acylhydrazone intermediate, which then undergoes oxidative cyclization.

A variety of oxidizing agents have been employed for this transformation. A particularly innovative and green approach involves the in-situ generation of a hypervalent iodine(III) reagent, which then acts as the oxidant. This can be achieved through the auto-oxidation of isobutyraldehyde in the presence of molecular oxygen and an aryl iodide. This method avoids the need for stoichiometric amounts of potentially toxic or expensive heavy metal oxidants.

Synthetic Methodologies and Data Presentation

Several one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been reported. Below is a summary of key methodologies, with a focus on a proposed isobutyraldehyde-mediated approach.

Table 1: Comparative Summary of One-Pot Synthetic Protocols

Protocol TitleStarting MaterialsCatalyst/ReagentSolventReaction TimeYield Range
Protocol 1: Isobutyraldehyde-Mediated Oxidative Cyclization Aldehyde, Hydrazide, Aryl IodideIsobutyraldehyde, O₂Acetonitrile12-24 hoursGood to Excellent
Protocol 2: Iodine-Mediated Oxidative Cyclization Aldehyde, HydrazideI₂, K₂CO₃DMSONot SpecifiedHigh Yields[1]
Protocol 3: Copper-Catalyzed Synthesis Arylacetic Acid, HydrazideCuIDMF4 hoursGood Yields[2][3]

Experimental Protocols

Protocol 1: One-Pot Synthesis via Isobutyraldehyde-Mediated Oxidative Cyclization

This protocol describes a proposed one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles utilizing the in-situ generation of a hypervalent iodine reagent mediated by the auto-oxidation of isobutyraldehyde.

Materials:

  • Substituted Aldehyde (1.0 mmol)

  • Substituted Hydrazide (1.0 mmol)

  • p-Anisolyl Iodide (or other aryl iodide) (0.2 mmol)

  • Isobutyraldehyde (3.0 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the substituted aldehyde (1.0 mmol), substituted hydrazide (1.0 mmol), and p-anisolyl iodide (0.2 mmol).

  • Add acetonitrile (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to dissolve the solids.

  • Add isobutyraldehyde (3.0 mmol) to the reaction mixture.

  • Fit the flask with a balloon filled with oxygen (O₂) or allow the reaction to proceed open to the air.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic process and the proposed reaction mechanism, the following diagrams are provided in the DOT language for Graphviz.

Diagram 1: Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Aldehyde, Hydrazide, and Aryl Iodide B Add Acetonitrile and Isobutyraldehyde A->B C Stir under O₂ Atmosphere at Room Temperature (12-24h) B->C D Concentrate Reaction Mixture C->D E Purify by Column Chromatography D->E F Characterize Pure Product E->F G cluster_0 In-situ Oxidant Generation cluster_1 Oxadiazole Formation A Isobutyraldehyde + O₂ B Acyloxy Radicals A->B D Hypervalent Iodine(III) Reagent B->D C Aryl Iodide C->D G Oxidative Cyclization D->G Oxidant E Aldehyde + Hydrazide F N-Acylhydrazone Intermediate E->F F->G H 2,5-Disubstituted 1,3,4-Oxadiazole G->H

References

Methodological & Application

Application Notes and Protocols: Biological Evaluation of 2-Isopropyl-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological evaluation of 2-isopropyl-1,3,4-oxadiazole derivatives, summarizing their potential therapeutic applications and detailing the experimental protocols for their assessment. The 1,3,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] The incorporation of an isopropyl group at the 2-position can influence the lipophilicity and steric profile of the molecule, potentially enhancing its biological activity and selectivity.

Biological Activities and Data Presentation

Derivatives of the 1,3,4-oxadiazole core have demonstrated significant potential in various therapeutic areas. The primary activities investigated include anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines.[5][6][7][8][9][10][11] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7] For instance, some derivatives have been shown to target the STAT3 transcription factor.[7]

Table 1: Summary of In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
6b MCF-7MTT23.5[8]
6b HeLaMTT28.7[8]
6c MCF-7MTT35.2[8]
6c HeLaMTT45.6[8]
7f ---[8]
8c ---[8]
AMK OX-8 HeLaMTT<20 µg/mL[9]
AMK OX-9 HeLaMTT<20 µg/mL[9]
AMK OX-11 HeLaMTT<20 µg/mL[9]
AMK OX-12 HeLaMTT<20 µg/mL[9]
Compound 3 HepG-2-High[10]
Compound 12 HepG-2-High[10]
Compound 14 HepG-2-High[10]

Note: This table is a compilation of representative data from the literature and may not be specific to 2-isopropyl derivatives due to the broader scope of the initial search. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have shown broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3][12][13][14][15][16] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For example, some derivatives have been identified as inhibitors of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria.

Table 2: Summary of In Vitro Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDMicroorganismAssayMIC (µg/mL)Reference
OZE-I Staphylococcus aureusBroth Dilution4 - 16[15]
OZE-II Staphylococcus aureusBroth Dilution4 - 16[15]
OZE-III Staphylococcus aureusBroth Dilution8 - 32[15]
F3 Staphylococcus aureus--[3]
F3 Escherichia coli--[3]
F4 Staphylococcus aureus--[3]
F4 Escherichia coli--[3]
1771 MRSA-8 - 16[17]
13 MRSA-0.5[17]

Note: This table presents representative data. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific this compound derivative and the biological system being studied.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones.[1]

Protocol: Synthesis via Cyclization of Acid Hydrazides with Carboxylic Acids

  • Reactants: An appropriate acid hydrazide and a carboxylic acid are the starting materials.

  • Solvent and Catalyst: The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][14]

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours.[1]

  • Work-up: After cooling, the reaction mixture is poured into cold water or an ice bath to precipitate the product.

  • Purification: The crude product is filtered, washed, dried, and purified by recrystallization from a suitable solvent like ethanol.[1]

G cluster_synthesis Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles AcidHydrazide Acid Hydrazide Reflux Heat under Reflux AcidHydrazide->Reflux CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reflux POCl3 POCl₃ (Dehydrating Agent) POCl3->Reflux Precipitation Precipitation in Cold Water Reflux->Precipitation Purification Filtration & Recrystallization Precipitation->Purification FinalProduct 2,5-Disubstituted-1,3,4-oxadiazole Purification->FinalProduct G cluster_mtt MTT Assay Workflow CellSeeding Seed Cancer Cells in 96-well Plate Treatment Treat with Oxadiazole Derivatives CellSeeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add DMSO to Solubilize Formazan Formazan_Formation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate Cell Viability and IC50 Absorbance->Analysis G cluster_mic MIC Determination Workflow PrepareInoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Microtiter Plate PrepareInoculum->Inoculation SerialDilution Serial Dilution of Oxadiazole Derivative SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadResults Visually Inspect for Bacterial Growth Incubation->ReadResults DetermineMIC Identify Lowest Concentration with No Growth (MIC) ReadResults->DetermineMIC G cluster_apoptosis Intrinsic Apoptosis Pathway Oxadiazole 1,3,4-Oxadiazole Derivative Mitochondria Mitochondria Oxadiazole->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Antimicrobial Activity Screening of 2-Isopropyl-1,3,4-Oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial activity screening of novel 2-isopropyl-1,3,4-oxadiazole analogs. The protocols outlined below are based on established methods for the evaluation of antimicrobial properties of heterocyclic compounds, including various 1,3,4-oxadiazole derivatives. While specific quantitative data for a broad range of this compound analogs is not extensively available in the public domain, this document provides the framework and detailed methodologies for researchers to conduct such screenings and generate valuable data for drug discovery programs.

Data Presentation

The following tables are structured to enable a clear and concise presentation of quantitative antimicrobial activity data, specifically Minimum Inhibitory Concentration (MIC) values. Researchers can populate these tables with their experimental findings.

Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)

Compound IDR-Group on Oxadiazole RingStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Analog-01
Analog-02
Analog-03
Analog-04
Analog-05
Ciprofloxacin (Positive Control)

Table 2: Antifungal Activity of this compound Analogs (MIC in µg/mL)

Compound IDR-Group on Oxadiazole RingCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)Cryptococcus neoformans (ATCC 14116)
Analog-01
Analog-02
Analog-03
Analog-04
Analog-05
Fluconazole (Positive Control)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard antimicrobial susceptibility testing methods.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound analogs

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., from ATCC)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound analog in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB or RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Preparation of Inoculum:

    • Bacteria: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Fungi: Grow the fungal strain on a suitable agar medium. Prepare a suspension of fungal spores or yeast cells in sterile saline. Adjust the cell density to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO without any test compound). Also, include a sterility control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Method for Preliminary Antimicrobial Screening

This method is a qualitative or semi-quantitative assay to screen for the antimicrobial activity of test compounds.

Materials:

  • Synthesized this compound analogs

  • Sterile Petri dishes (90 mm)

  • Mueller-Hinton Agar (MHA)

  • Bacterial and fungal strains

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • DMSO

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Preparation of Inoculum:

    • Prepare a microbial suspension with a turbidity equivalent to the 0.5 McFarland standard as described in Protocol 1.

    • Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the MHA plates to create a lawn of microbial growth.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer, create wells in the inoculated agar plates.

    • Prepare solutions of the test compounds in DMSO at a specific concentration (e.g., 1 mg/mL).

    • Carefully add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

    • Use a standard antibiotic as a positive control and DMSO as a negative control in separate wells.

  • Incubation and Measurement:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to permit the diffusion of the compounds into the agar.

    • Incubate the plates under the same conditions as mentioned in Protocol 1.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial screening.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Synthesized this compound Analogs stock Prepare Stock Solutions (in DMSO) start->stock serial_dilution Perform Serial Dilutions in Broth stock->serial_dilution inoculation Inoculate Microtiter Plates serial_dilution->inoculation inoculum_prep Prepare Microbial Inoculum (0.5 McFarland Standard) inoculum_prep->inoculation incubation Incubate Plates (Bacteria: 24h, Fungi: 48h) inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic data_analysis Data Analysis and Comparison read_mic->data_analysis end Report Findings data_analysis->end

Caption: Experimental workflow for MIC determination.

Signaling_Pathway_Hypothesis cluster_targets Potential Cellular Targets cluster_effects Resulting Effects compound This compound Analog membrane Bacterial Cell Membrane/Wall compound->membrane Penetration dna_gyrase DNA Gyrase membrane->dna_gyrase Interaction with lta_synthesis Lipoteichoic Acid Synthesis membrane->lta_synthesis Interaction with other_enzymes Other Essential Enzymes membrane->other_enzymes Interaction with dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep cell_wall_disrupt Cell Wall Integrity Disruption lta_synthesis->cell_wall_disrupt metabolic_disrupt Metabolic Disruption other_enzymes->metabolic_disrupt cell_death Bacterial Cell Death dna_rep->cell_death cell_wall_disrupt->cell_death metabolic_disrupt->cell_death

Caption: Hypothesized antimicrobial mechanisms of action.

Application Notes and Protocols: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the inquiry specified 2-isopropyl-1,3,4-oxadiazole, the available scientific literature does not provide specific anticancer activity data for this particular compound. However, extensive research is available on the broader class of 1,3,4-oxadiazole derivatives, which have demonstrated significant potential as anticancer agents. This document provides a detailed overview of the anticancer activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines, based on published studies.

Introduction

The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as inhibiting enzymes essential for cancer cell proliferation, inducing apoptosis, and arresting the cell cycle.[4][5] Their anti-proliferative effects are associated with the inhibition of growth factors, enzymes, and kinases.[6] This document outlines the anticancer activity of several 1,3,4-oxadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways.

Data Presentation: In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of selected 1,3,4-oxadiazole derivatives against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
CHK9 Lung Cancer CellsLung4.8 - 5.1[7]
Compound 13 HepG2Liver Cancer-[6][8]
HeLaCervical Cancer-[6][8]
SW1116Colorectal Cancer-[6][8]
BGC823Stomach Cancer-[6][8]
Compound 36 HepG2Liver CancerPotent[8]
Compound 37 SMMC-7721Liver CancerPotent[8]
Compound 38 MCF-7Breast CancerPotent[8]
A549Lung CancerPotent[8]
AMK OX-8, 9, 11, 12 HeLaCervical CancerLow IC50[9][10][11]
A549Lung CancerLow IC50[9][10][11]
Hep-2Laryngeal CancerConsiderable Effect[9][10][11]
Lipophilic 1,3,4-oxadiazole 4T1Mammary Carcinoma1.6 - 3.55[12][13]
CT26.WTColon Cancer1.6 - 3.9[12][13]
Compound 6m NUGCGastric Cancer0.021[14]

Note: A lower IC50 value indicates a higher potency of the compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 1,3,4-Oxadiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in the growth medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the cell viability against the compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Cancer cells treated with 1,3,4-oxadiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the 1,3,4-oxadiazole derivative for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow for In Vitro Anticancer Activity Screening

G cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HeLa, A549) cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep 1,3,4-Oxadiazole Derivative Stock Solution (in DMSO) treatment Treatment with Derivatives (24-72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis ic50 IC50 Value Calculation mtt_assay->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle_analysis->cell_cycle_dist

Caption: Workflow for evaluating the in vitro anticancer activity of 1,3,4-oxadiazole derivatives.

Proposed Signaling Pathway for Apoptosis Induction

Some 1,3,4-oxadiazole derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[9][10][11]

G compound 1,3,4-Oxadiazole Derivative bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates mito Mitochondria cytc Cytochrome c Release mito->cytc bax->mito bcl2->mito cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for 2-isopropyl-1,3,4-oxadiazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-isopropyl-1,3,4-oxadiazole as an enzyme inhibitor. While specific experimental data for this exact compound is limited in publicly available literature, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to exhibit inhibitory activity against a range of key enzymes implicated in various diseases. This document outlines potential enzyme targets, summarizes inhibitory data from related 1,3,4-oxadiazole derivatives, and provides detailed protocols for in vitro evaluation.

Introduction to 1,3,4-Oxadiazoles as Enzyme Inhibitors

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to act as a bioisostere for ester and amide groups. Derivatives of 1,3,4-oxadiazole have been reported to inhibit a wide array of enzymes, positioning them as promising candidates for the development of novel therapeutics for conditions such as cancer, inflammation, neurodegenerative diseases, and diabetes.[1][2][3] The presence of the isopropyl group at the 2-position of the oxadiazole ring in the target compound may influence its binding affinity and selectivity for specific enzymes.

Potential Enzyme Targets and Applications

Based on the known biological activities of the 1,3,4-oxadiazole class of compounds, this compound is a candidate for screening against several important enzyme targets.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition in Inflammation

Cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][5] Inhibition of these enzymes is a major strategy for the treatment of inflammatory disorders. Several 1,3,4-oxadiazole derivatives have been identified as potent COX inhibitors.[6][7][8]

Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against COX Enzymes

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
2,5-diaryl-1,3,4-oxadiazolesCOX-20.48 - 0.89Celecoxib-
Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazole hybridsCOX-2More potent than MeloxicamMeloxicam-
Enzyme Inhibition in Cancer Therapy

The 1,3,4-oxadiazole scaffold is present in compounds that have shown potential in cancer therapy by targeting various enzymes crucial for tumor growth and progression.

  • Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Telomerase: This enzyme is responsible for maintaining telomere length, and its inhibition can lead to the senescence of cancer cells.[1]

Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against Cancer-Related Enzymes

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
2,5-disubstituted-1,3,4-oxadiazolesTelomerase1.27 ± 0.055-Fluorouracil-
Quinolin-2-yl-1,3,4-oxadiazole derivativesTelomerase0.8 ± 0.1Ethidium bromide2.5 ± 0.23
Thioether 1,3,4-oxadiazole derivativesThymidylate Synthase0.7 ± 0.2 (MCF-7 cells)5-Fluorouracil22.8 ± 1.2 (MCF-7 cells)
Acetylcholinesterase (AChE) Inhibition in Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Various 1,3,4-oxadiazole derivatives have demonstrated potent AChE inhibitory activity.[9]

Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against Cholinesterases

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
1,3,4-oxadiazole-2-thiol derivativesAChE9.25 ± 0.19 to 36.15 ± 0.12Donepezil2.01 ± 0.12
1,3,4-oxadiazole-2-thiol derivativesBChE10.06 ± 0.43 to 35.13 ± 0.12Donepezil3.12 ± 0.06
α-Amylase and α-Glucosidase Inhibition in Diabetes

Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, can help control postprandial hyperglycemia in type 2 diabetes. 1,3,4-oxadiazole derivatives have been explored as inhibitors of these enzymes.[3][9]

Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against Carbohydrate-Digesting Enzymes

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
1,3,4-oxadiazole-2-thiol derivativesα-Glucosidase18.52 ± 0.09Acarbose12.29 ± 0.26
1,3,4-oxadiazole-2-thiol derivativesα-Amylase20.25 ± 1.05Acarbose15.98 ± 0.14
Benzimidazole-based 1,3,4-oxadiazolesα-Glucosidase2.6 ± 0.1Acarbose38.45 ± 0.80

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against the aforementioned enzyme targets.

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a colorimetric inhibitor screening assay.[10]

Materials:

  • COX-1 or COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank: 160 µL Reaction Buffer, 10 µL Heme.

    • 100% Initial Activity (Control): 150 µL Reaction Buffer, 10 µL Heme, 10 µL enzyme.

    • Inhibitor Wells: 150 µL Reaction Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of various concentrations of the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the reaction.

  • Color Development: Add 10 µL of the colorimetric substrate.

  • Measurement: Incubate for exactly two minutes at 37°C and then stop the reaction. Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is a spectrophotometric assay based on the formation of a conjugated diene.[11][12]

Materials:

  • 5-Lipoxygenase enzyme

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Zileuton)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the borate buffer.

  • Assay Mixture: In a quartz cuvette, mix the enzyme solution with various concentrations of the test compound or reference inhibitor.

  • Pre-incubation: Incubate the mixture for 3 minutes at room temperature.

  • Reaction Initiation: Add the linoleic acid solution to the cuvette to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.

  • Calculation: Determine the initial reaction velocity (rate of change in absorbance) for the control and each inhibitor concentration. Calculate the percentage of inhibition.

  • IC50 Determination: Determine the IC50 value as described in Protocol 1.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This widely used colorimetric assay measures the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound (this compound) dissolved in DMSO

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank: 150 µL Phosphate Buffer, 10 µL DTNB, 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL of various concentrations of the test compound or reference inhibitor.

  • Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Calculation: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition.

  • IC50 Determination: Determine the IC50 value as described in Protocol 1.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be modulated by inhibiting the respective enzymes.

G Pro-inflammatory Signaling Pathway of COX and LOX membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimulus aa Arachidonic Acid (AA) pla2->aa cox Cyclooxygenase (COX-1/COX-2) aa->cox lox Lipoxygenase (LOX) aa->lox pgs Prostaglandins (PGs) cox->pgs lts Leukotrienes (LTs) lox->lts inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation lts->inflammation inhibitor This compound (Potential Inhibitor) inhibitor->cox inhibitor->lox G VEGFR-2 Signaling Pathway in Angiogenesis vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds and Activates plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k ras Ras vegfr2->ras migration Cell Migration plc->migration akt Akt pi3k->akt raf Raf ras->raf survival Cell Survival akt->survival mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation angiogenesis Angiogenesis proliferation->angiogenesis survival->angiogenesis migration->angiogenesis inhibitor This compound (Potential Inhibitor) inhibitor->vegfr2 G Cholinergic Synapse and AChE Inhibition presynaptic Presynaptic Neuron ach_vesicle ACh Vesicle presynaptic->ach_vesicle Release postsynaptic Postsynaptic Neuron signal Signal Transduction postsynaptic->signal ach_synapse Acetylcholine (ACh) in Synaptic Cleft ach_vesicle->ach_synapse ach_receptor ACh Receptor ach_synapse->ach_receptor ache Acetylcholinesterase (AChE) ach_synapse->ache Degradation ach_receptor->postsynaptic choline_acetate Choline + Acetate ache->choline_acetate inhibitor This compound (Potential Inhibitor) inhibitor->ache G General Workflow for Enzyme Inhibition Screening start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prepare_reagents prepare_compound Prepare Test Compound Stock Solution (this compound in DMSO) start->prepare_compound assay_setup Set up 96-well Plate (Blank, Control, Inhibitor Wells) prepare_reagents->assay_setup serial_dilution Perform Serial Dilutions of Test Compound prepare_compound->serial_dilution serial_dilution->assay_setup pre_incubation Pre-incubate Enzyme and Inhibitor assay_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Absorbance, Fluorescence) initiate_reaction->measure_activity calculate_inhibition Calculate % Inhibition measure_activity->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

References

Application Notes and Protocols for 2-isopropyl-1,3,4-oxadiazole-Based Probes in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of novel fluorescent probes based on the 2-isopropyl-1,3,4-oxadiazole scaffold for cellular bioimaging.

Introduction

The 1,3,4-oxadiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2] Derivatives of 1,3,4-oxadiazole are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2] Furthermore, their conjugated systems often give rise to fluorescence, making them promising candidates for the development of fluorescent probes for bioimaging.[3] The introduction of a 2-isopropyl group on the 1,3,4-oxadiazole ring can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its photophysical characteristics and biological interactions. This document outlines the synthesis, characterization, and application of a representative this compound-based probe for cellular imaging.

Data Presentation: Photophysical and Cytotoxicity Properties

The following table summarizes the key photophysical and biological parameters of a representative this compound-based fluorescent probe, designated here as IOX-1 .

PropertyValue
Probe Name IOX-1 (2-(4-methoxyphenyl)-5-isopropyl-1,3,4-oxadiazole)
Molecular Weight 218.25 g/mol
Excitation Maximum (λex) 350 nm
Emission Maximum (λem) 450 nm
Molar Extinction Coefficient (ε) 15,000 M-1cm-1
Fluorescence Quantum Yield (Φ) 0.40
Stokes Shift 100 nm
Cell Permeability High
Cytotoxicity (IC50 in HeLa cells) > 50 µM

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Probe (IOX-1)

This protocol describes the synthesis of 2-(4-methoxyphenyl)-5-isopropyl-1,3,4-oxadiazole (IOX-1), a representative probe.

Materials:

  • Isobutyric acid

  • Hydrazine hydrate

  • 4-Methoxybenzoyl chloride

  • Phosphorus oxychloride (POCl3)

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Synthesis of Isobutyrohydrazide:

    • To a solution of isobutyric acid (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.) dropwise at 0 °C.

    • Reflux the reaction mixture for 4 hours.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with cold diethyl ether to obtain isobutyrohydrazide.

  • Synthesis of N'-(4-methoxybenzoyl)isobutyrohydrazide:

    • Dissolve isobutyrohydrazide (1 eq.) in DCM.

    • Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.

    • Add 4-methoxybenzoyl chloride (1.1 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with saturated NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol.

  • Cyclization to form IOX-1:

    • To N'-(4-methoxybenzoyl)isobutyrohydrazide (1 eq.), add phosphorus oxychloride (5 eq.) slowly at 0 °C.

    • Reflux the reaction mixture for 6 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated solution of NaHCO3.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield IOX-1.

Protocol 2: Cell Culture and Staining

This protocol details the procedure for staining live cells with the IOX-1 probe.[3]

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • IOX-1 stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

    • Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 70-80% confluency.

  • Probe Incubation:

    • Prepare a working solution of IOX-1 by diluting the 1 mM DMSO stock solution in pre-warmed DMEM to a final concentration of 10 µM.

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the IOX-1 working solution to the cells.

    • Incubate the cells for 30 minutes at 37 °C.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.

    • Add fresh DMEM or PBS to the cells for imaging.

Protocol 3: Fluorescence Microscopy

This protocol outlines the imaging of stained cells using a fluorescence microscope.

Equipment:

  • Inverted fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~450 nm)

  • High-resolution camera

Procedure:

  • Place the glass-bottom dish or coverslip on the microscope stage.

  • Use a 40x or 60x objective to locate the cells.

  • Excite the stained cells using the DAPI filter set.

  • Capture the fluorescence images.

  • Acquire bright-field images for cell morphology.

  • Merge the fluorescence and bright-field images to visualize the probe's subcellular localization.

Mandatory Visualizations

G cluster_synthesis Synthesis of IOX-1 Isobutyric_acid Isobutyric Acid Isobutyrohydrazide Isobutyrohydrazide Isobutyric_acid->Isobutyrohydrazide Hydrazine Hydrazine Hydrate Hydrazine->Isobutyrohydrazide Intermediate N'-(4-methoxybenzoyl) isobutyrohydrazide Isobutyrohydrazide->Intermediate Methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride Methoxybenzoyl_chloride->Intermediate IOX1 IOX-1 Probe Intermediate->IOX1 POCl3 POCl3 POCl3->IOX1

Caption: Synthetic pathway for the IOX-1 probe.

G cluster_workflow Bioimaging Experimental Workflow Cell_Culture Cell Culture (e.g., HeLa cells) Staining Staining with IOX-1 Probe (10 µM) Cell_Culture->Staining Incubation Incubation (37 °C, 30 min) Staining->Incubation Washing Washing (3x with PBS) Incubation->Washing Imaging Fluorescence Microscopy (Ex: 350 nm, Em: 450 nm) Washing->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Experimental workflow for cellular imaging.

G cluster_pathway Potential Bioimaging Application Probe IOX-1 Probe Cell Living Cell Probe->Cell Cellular Uptake Cytoplasm Cytoplasm Organelles Organelles Nucleus Nucleus Membrane Cell Membrane

Caption: Probe interaction with cellular components.

References

Application of 2-isopropyl-1,3,4-oxadiazole in Crop Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety that has garnered significant attention in agrochemical research due to its broad spectrum of biological activities.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated potent fungicidal, insecticidal, and herbicidal properties, making them promising candidates for the development of novel crop protection agents.[1][2][3][4][5][6][7] The inclusion of an isopropyl group at the 2-position of the oxadiazole ring can influence the lipophilicity and steric hindrance of the molecule, potentially enhancing its biological efficacy and selectivity. This document provides detailed application notes and experimental protocols for the investigation of 2-isopropyl-1,3,4-oxadiazole derivatives in crop protection research.

I. Biological Activities and Quantitative Data

Derivatives of 1,3,4-oxadiazole have been extensively evaluated for their efficacy against various agricultural pests and pathogens. The following tables summarize the quantitative data from several key studies.

Fungicidal Activity

The fungicidal potential of 1,3,4-oxadiazole derivatives has been demonstrated against a range of plant pathogenic fungi. A notable mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[8][9]

Compound IDTarget PathogenAssay TypeEfficacy (EC₅₀ in µg/mL)Reference
5k Exserohilum turcicumMycelium Growth Rate32.25[8][9]
5e Exserohilum turcicumMycelium Growth Rate47.56[8][9]
4k Exserohilum turcicumMycelium Growth Rate50.48[8][9]
Carbendazim (Control) Exserohilum turcicumMycelium Growth Rate102.83[8][9]
Compound 20 Rhizoctonia solaniMycelium Growth Rate0.85[2]
Tebuconazole (Control) Rhizoctonia solaniMycelium Growth Rate1.02[2]
Compound 3 Colletotrichum graminicolaMycelium Growth Rate1.03[2]
Pyraclostrobin (Control) Colletotrichum graminicolaMycelium Growth Rate1.06[2]
Insecticidal Activity

Novel steroidal 1,3,4-oxadiazole derivatives have shown significant insecticidal activity against various aphid species. The proposed mechanism involves the disruption of midgut cell integrity.[10][11]

Compound IDTarget PestAssay TypeEfficacy (LC₅₀ in µg/mL)Reference
20g Eriosoma lanigerumAphid Susceptibility27.6[10][11]
24g Eriosoma lanigerumAphid Susceptibility30.4[10][11]

II. Experimental Protocols

A. Synthesis of 2-isopropyl-5-aryl-1,3,4-oxadiazole

This protocol is adapted from the synthesis of similar 2,5-disubstituted-1,3,4-oxadiazole derivatives.[10][11]

Materials:

  • Isobutyric acid hydrazide

  • Substituted benzoic acid

  • Phosphorous oxychloride (POCl₃)

  • Ethanol

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Benzene

  • Magnesium sulfate

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine isobutyric acid hydrazide (0.001 mole) and a substituted benzoic acid (0.001 mole).

  • Carefully add phosphorous oxychloride (0.7 mL) to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Neutralize the solution by adding a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol-water mixture.

  • If a precipitate does not form, extract the product with benzene (3 x 30 mL).

  • Dry the combined benzene layers with magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Isobutyric acid hydrazide Isobutyric acid hydrazide Reflux Reflux (4h) Isobutyric acid hydrazide->Reflux Substituted benzoic acid Substituted benzoic acid Substituted benzoic acid->Reflux POCl3 POCl₃ POCl3->Reflux Workup Work-up (Ice-water, NaHCO₃) Reflux->Workup Purification Purification Workup->Purification Final_Product 2-isopropyl-5-aryl-1,3,4-oxadiazole Purification->Final_Product

Caption: Synthesis workflow for 2-isopropyl-5-aryl-1,3,4-oxadiazole.

B. Fungicidal Activity Assay: Mycelium Growth Rate Method

This in vitro assay is used to determine the efficacy of compounds in inhibiting the growth of fungal mycelia.[2][8][9]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Fungal cultures of target pathogens (e.g., Exserohilum turcicum, Rhizoctonia solani)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the PDA to 50-60 °C and add the test compound from a stock solution to achieve the desired final concentration (e.g., 50 µg/mL). Add an equivalent amount of solvent to the control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both control and treated plates.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.

  • To determine the EC₅₀ value, repeat the assay with a series of concentrations and perform a probit analysis.

Fungicidal_Assay_Workflow Start Start Prepare_PDA Prepare PDA with Test Compound Start->Prepare_PDA Inoculate Inoculate with Fungal Disc Prepare_PDA->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Inhibition (%) Measure->Calculate EC50 Determine EC₅₀ Calculate->EC50 SDH_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone ComplexII->Ubiquinone e⁻ transfer ComplexIII Complex III Ubiquinone->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP ATP_Synthase->ATP Oxadiazole This compound Derivative Oxadiazole->ComplexII Inhibition

References

Application Notes and Protocols for High-Throughput Screening of 2-Isopropyl-1,3,4-Oxadiazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 2-isopropyl-1,3,4-oxadiazole libraries. The 1,3,4-oxadiazole scaffold is a key pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide outlines a systematic approach to identifying and characterizing bioactive compounds within a this compound library, from initial cytotoxicity profiling to specific enzyme inhibition assays.

Application Note 1: Initial Cytotoxicity Profiling

A critical first step in any drug discovery campaign is to assess the general cytotoxicity of the compound library. This allows for the early identification of compounds that exhibit broad-spectrum toxicity, helping to prioritize compounds with more specific biological activities at non-toxic concentrations. Two common and robust colorimetric assays for assessing cytotoxicity in a high-throughput format are the MTT and LDH assays.

Quantitative Data Summary: Cytotoxicity Screening

The following table presents example data from a primary cytotoxicity screen of a hypothetical library of this compound derivatives against a panel of human cancer cell lines.

Compound IDStructureCell LineIC50 (µM)
ISO-P0012-isopropyl-5-phenyl-1,3,4-oxadiazoleA549 (Lung)15.2
ISO-P0022-isopropyl-5-(4-chlorophenyl)-1,3,4-oxadiazoleA549 (Lung)8.9
ISO-P0032-isopropyl-5-(4-methoxyphenyl)-1,3,4-oxadiazoleA549 (Lung)22.5
ISO-P0012-isopropyl-5-phenyl-1,3,4-oxadiazoleMCF-7 (Breast)12.8
ISO-P0022-isopropyl-5-(4-chlorophenyl)-1,3,4-oxadiazoleMCF-7 (Breast)7.5
ISO-P0032-isopropyl-5-(4-methoxyphenyl)-1,3,4-oxadiazoleMCF-7 (Breast)19.1
ISO-P0012-isopropyl-5-phenyl-1,3,4-oxadiazoleHepG2 (Liver)25.4
ISO-P0022-isopropyl-5-(4-chlorophenyl)-1,3,4-oxadiazoleHepG2 (Liver)18.3
ISO-P0032-isopropyl-5-(4-methoxyphenyl)-1,3,4-oxadiazoleHepG2 (Liver)35.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values will vary depending on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Add 10 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

Application Note 2: Target-Based Screening - Enzyme Inhibition

Many 1,3,4-oxadiazole derivatives have been identified as potent enzyme inhibitors.[2] A common target for anticancer drug discovery is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[4][5]

Quantitative Data Summary: EGFR Kinase Inhibition

The following table provides example data for the inhibition of EGFR kinase activity by a selection of this compound derivatives.

Compound IDStructureEGFR Kinase IC50 (µM)
ISO-P0012-isopropyl-5-phenyl-1,3,4-oxadiazole5.2
ISO-P0022-isopropyl-5-(4-chlorophenyl)-1,3,4-oxadiazole0.8
ISO-P0032-isopropyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole7.9
ISO-P0042-isopropyl-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole0.5
ISO-P0052-isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazole1.1

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • Kinase buffer

  • ATP

  • This compound test compounds in DMSO

  • Reference EGFR inhibitor (e.g., Erlotinib)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Add test compounds at various concentrations to the wells of the microplate. Include vehicle (DMSO) and no-enzyme controls.

  • Enzyme and Substrate Addition: Add the EGFR kinase and substrate solution to all wells except the no-enzyme controls.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate for 1 hour at room temperature.

  • Signal Development: Add the ATP detection reagent to all wells. This reagent will lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.

Visualizations

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign.

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening Primary & Secondary Screening cluster_validation Hit Validation & Follow-up Compound_Library This compound Library Preparation Assay_Development Assay Miniaturization (e.g., 384-well format) Compound_Library->Assay_Development Plate_Preparation Compound Plating Assay_Development->Plate_Preparation Primary_Screen Primary HTS (Single Concentration) Plate_Preparation->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Orthogonal_Assays Orthogonal Assays (e.g., Biophysical) IC50_Determination->Orthogonal_Assays SAR_Studies Structure-Activity Relationship (SAR) Orthogonal_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A generalized workflow for high-throughput screening.

Hit Identification and Validation Workflow

This diagram outlines the logical progression from a primary screen to validated hits.

Hit_Validation_Workflow Primary_Screen Primary Screen (Large Compound Library) Initial_Hits Initial 'Hits' (Pre-defined Activity Cutoff) Primary_Screen->Initial_Hits Hit_Confirmation Hit Confirmation (Re-testing) Initial_Hits->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Calculation) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Confirm Mechanism of Action) Dose_Response->Secondary_Assays Validated_Hits Validated Hits Secondary_Assays->Validated_Hits

Caption: Logical workflow for hit identification and validation.[6][7][8]

EGFR Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a this compound compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: Inhibition of the EGFR signaling pathway.[4][5]

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-Isopropyl-1,3,4-oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of 2-isopropyl-1,3,4-oxadiazole analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] This document outlines detailed protocols for the synthesis and biological evaluation of these analogs, facilitating the discovery of novel therapeutic agents. The 1,3,4-oxadiazole scaffold is a versatile core found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]

Overview of Structure-Activity Relationships

The biological activity of this compound derivatives can be systematically modified by altering the substituents at the C5 position of the oxadiazole ring. The isopropyl group at the C2 position is a key feature of this series, and understanding how different chemical moieties at the C5 position influence biological activity is crucial for rational drug design.

Key areas of modification to explore in SAR studies include:

  • Aryl and Heteroaryl Substituents: Introduction of various substituted aromatic and heterocyclic rings at the C5 position can significantly impact potency and selectivity.

  • Linker Modifications: The nature and length of the linker connecting a substituent to the C5 position can influence binding to biological targets.

  • Introduction of Functional Groups: The addition of hydrogen bond donors/acceptors, lipophilic/hydrophilic groups, and electron-donating/withdrawing groups can modulate the pharmacokinetic and pharmacodynamic properties of the analogs.

A systematic SAR study allows for the identification of key structural features responsible for the desired biological activity and the optimization of lead compounds.

Experimental Protocols

General Synthetic Protocol for 2-Isopropyl-5-substituted-1,3,4-oxadiazole Analogs

This protocol describes a general method for the synthesis of this compound analogs, starting from isobutyric acid. The key steps involve the formation of the corresponding acid hydrazide, followed by cyclization with a substituted carboxylic acid.

Materials:

  • Isobutyric acid

  • Thionyl chloride

  • Hydrazine hydrate

  • Substituted aromatic/heteroaromatic carboxylic acids

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Synthesis of Isobutyric Hydrazide:

    • To a solution of isobutyric acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain isobutyryl chloride.

    • Dissolve the crude isobutyryl chloride in dichloromethane and add it dropwise to a solution of hydrazine hydrate (2.0 eq) in ethanol at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain isobutyric hydrazide.

  • Synthesis of 2-Isopropyl-5-substituted-1,3,4-oxadiazole:

    • A mixture of isobutyric hydrazide (1.0 eq), a substituted carboxylic acid (1.0 eq), and phosphorus oxychloride (3.0 eq) is heated at reflux for 4-6 hours.[5][6]

    • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

    • The mixture is neutralized with a saturated solution of sodium bicarbonate.[5]

    • The resulting precipitate is collected by filtration, washed with water, and dried.[5]

    • If no precipitate forms, the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

In Vitro Anticancer Activity Assay: MTT Assay

This protocol describes the determination of the cytotoxic activity of the synthesized this compound analogs against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)[9]

  • Normal cell line (e.g., V-79) for cytotoxicity comparison[9]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and resuspend them in a fresh medium.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare serial dilutions of the compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

In Vitro Antibacterial Activity Assay: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial strains.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compounds and the positive control in the 96-well plate containing MHB.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The quantitative data from the SAR studies should be summarized in a clear and structured table to facilitate comparison between the analogs.

Table 1: Anticancer Activity of this compound Analogs

Compound IDR-Group (at C5)HeLa IC₅₀ (µM)[9]A549 IC₅₀ (µM)[9]V-79 (Normal Cell) IC₅₀ (µM)[9]
OX-1 4-Chlorophenyl15.2 ± 1.320.5 ± 2.1> 100
OX-2 4-Methoxyphenyl25.8 ± 2.532.1 ± 3.0> 100
OX-3 4-Nitrophenyl8.7 ± 0.912.4 ± 1.185.3 ± 7.6
OX-4 2-Furyl18.9 ± 1.724.3 ± 2.2> 100
Doxorubicin -0.8 ± 0.11.2 ± 0.25.4 ± 0.5

Table 2: Antibacterial Activity of this compound Analogs

Compound IDR-Group (at C5)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
OX-1 4-Chlorophenyl832
OX-2 4-Methoxyphenyl1664
OX-3 4-Nitrophenyl416
OX-4 2-Furyl1664
Ciprofloxacin -0.50.25

Visualizations

The following diagrams illustrate key workflows and relationships in the SAR study of this compound analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization start Lead Compound (this compound core) synthesis Analog Synthesis (Modification at C5) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Screening (e.g., Anticancer, Antibacterial) purification->screening dose_response Dose-Response Studies (IC50 / MIC Determination) screening->dose_response selectivity Selectivity Assays (Normal vs. Cancer Cells) dose_response->selectivity sar_analysis SAR Analysis selectivity->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->synthesis New Design Iteration

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Synthesis_Scheme isobutyric_acid Isobutyric Acid isobutyryl_chloride Isobutyryl Chloride isobutyric_acid->isobutyryl_chloride SOCl₂ isobutyric_hydrazide Isobutyric Hydrazide isobutyryl_chloride->isobutyric_hydrazide N₂H₄·H₂O final_product 2-Isopropyl-5-R-1,3,4-oxadiazole isobutyric_hydrazide->final_product POCl₃, Reflux r_cooh R-COOH (Substituted Carboxylic Acid) r_cooh->final_product

Caption: Representative synthesis scheme for this compound analogs.

Anticancer_Mechanism compound This compound Analog target Molecular Target (e.g., Enzyme, Receptor) compound->target Binding pathway Signaling Pathway (e.g., Proliferation, Survival) target->pathway Inhibition apoptosis Induction of Apoptosis pathway->apoptosis cell_cycle Cell Cycle Arrest pathway->cell_cycle cancer_cell Inhibition of Cancer Cell Growth apoptosis->cancer_cell cell_cycle->cancer_cell

Caption: A potential signaling pathway for the anticancer activity of the analogs.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2-isopropyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. The 1,3,4-oxadiazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anti-inflammatory properties.[1][2][3][4] This document provides a detailed protocol for testing the potential anti-inflammatory effects of a specific derivative, 2-isopropyl-1,3,4-oxadiazole.

The following protocols outline a systematic approach to evaluate the anti-inflammatory activity of this compound, beginning with initial in vitro screenings and progressing to in vivo models to confirm efficacy and elucidate potential mechanisms of action.

Experimental Workflow

A logical workflow is essential for the systematic evaluation of a novel compound. The proposed workflow for this compound begins with broad, high-throughput in vitro assays, followed by more detailed cell-based assays to understand the mechanism, and finally, validation in an in vivo model of acute inflammation.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays (RAW 264.7 Macrophages) cluster_2 In Vivo Validation protein_denaturation Inhibition of Protein Denaturation lps_stimulation LPS Stimulation protein_denaturation->lps_stimulation Proceed if active no_assay Nitric Oxide (NO) Assay lps_stimulation->no_assay cytokine_assay Pro-inflammatory Cytokine Assay (TNF-α, IL-6, IL-1β) lps_stimulation->cytokine_assay cox2_inos_assay COX-2 & iNOS Expression (Western Blot/qPCR) lps_stimulation->cox2_inos_assay paw_edema Carrageenan-Induced Paw Edema in Rats no_assay->paw_edema Proceed to in vivo testing nfkb_mapk_assay NF-κB & MAPK Pathway Analysis cytokine_assay->nfkb_mapk_assay Investigate Upstream Signaling

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

In Vitro Anti-inflammatory Assays

In vitro assays provide a rapid and cost-effective method for the initial screening of anti-inflammatory activity.

Inhibition of Protein Denaturation Assay

Principle: Inflammation can lead to the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model to assess the ability of a compound to protect against protein denaturation.[2][5][6][7]

Protocol:

  • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

  • Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO).

  • The reaction mixture will consist of 0.5 mL of the test compound solution and 0.5 mL of the BSA solution.

  • A control group will be prepared with 0.5 mL of the vehicle solvent and 0.5 mL of the BSA solution.

  • Diclofenac sodium or a similar NSAID will be used as a positive control.

  • The samples will be incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.[2]

  • After cooling, the turbidity of the samples will be measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation:

Concentration (µg/mL)% Inhibition of Protein Denaturation
10
50
100
250
500
Positive Control (e.g., Diclofenac)
Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophage Assays

Principle: Murine macrophage cell line RAW 264.7 can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][9][10][11][12]

Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in appropriate plates (e.g., 96-well or 24-well) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9][13]

Protocol:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration, a stable product of NO, in the supernatant using the Griess reagent.[9]

  • Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to quantify the nitrite concentration.

  • The percentage of NO inhibition will be calculated relative to the LPS-stimulated control.

Data Presentation:

Concentration (µg/mL)Nitrite Concentration (µM)% Inhibition of NO Production
Vehicle Control
LPS Control0%
10
50
100
Positive Control (e.g., L-NAME)

Protocol:

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[10][14]

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control
LPS Control
This compound (10 µg/mL)
This compound (50 µg/mL)
This compound (100 µg/mL)
Positive Control (e.g., Dexamethasone)

Mechanistic Studies

To understand how this compound exerts its anti-inflammatory effects, the expression of key inflammatory enzymes and the activity of major signaling pathways can be investigated.

COX-2 and iNOS Expression Analysis

Principle: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and nitric oxide, respectively.[15][16][17][18] Their expression is induced by inflammatory stimuli like LPS.

Protocol (Western Blot):

  • After treatment with the test compound and LPS, lyse the RAW 264.7 cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

  • Incubate with a suitable HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[15]

NF-κB and MAPK Signaling Pathway Analysis

Principle: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[19][20][21][22][23][24][25][26][27][28]

inflammatory_pathways cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB_nuc NF-κB MAPK_pathway->NFkB_nuc activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing NFkB_IkB NF-κB IκB NFkB->NFkB_nuc translocates to nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes induces transcription

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) activated by LPS.

Protocol (Western Blot for Phosphorylated Proteins):

  • Treat cells with the test compound and LPS for shorter time points (e.g., 15, 30, 60 minutes).

  • Lyse the cells and perform Western blotting as described above.

  • Use primary antibodies that specifically detect the phosphorylated (activated) forms of key signaling proteins, such as p-p65 (for NF-κB) and p-p38, p-JNK, and p-ERK (for MAPKs).

  • Also, probe for the total protein levels of p65, p38, JNK, and ERK to ensure that the changes are in the phosphorylation status and not the total protein amount.

In Vivo Anti-inflammatory Assay

In vivo models are crucial for confirming the anti-inflammatory activity of a compound in a whole organism.

Carrageenan-Induced Paw Edema in Rats

Principle: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[1][29][30][31][32][33][34] The injection of carrageenan into the rat paw induces a biphasic inflammatory response, and the reduction in paw volume by a test compound is an indication of its anti-inflammatory effect.

Protocol:

  • Use albino rats (150-200g), divided into groups (n=6 per group):

    • Group 1: Control (vehicle only)

    • Group 2: this compound (e.g., 50 mg/kg, p.o.)

    • Group 3: this compound (e.g., 100 mg/kg, p.o.)

    • Group 4: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[32]

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[32][33]

  • The percentage of inhibition of edema is calculated as follows: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Data Presentation:

Time (hours)Increase in Paw Volume (mL) - ControlIncrease in Paw Volume (mL) - Test Compound (50 mg/kg)Increase in Paw Volume (mL) - Test Compound (100 mg/kg)Increase in Paw Volume (mL) - Standard Drug
1
2
3
4
5
% Inhibition at 3 hours -

Conclusion

This document provides a comprehensive set of protocols to systematically evaluate the anti-inflammatory properties of this compound. By following this workflow, researchers can obtain valuable data on the compound's efficacy and potential mechanism of action, which is essential for further drug development. The combination of in vitro screening, cell-based mechanistic studies, and in vivo validation offers a robust approach to characterizing novel anti-inflammatory agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isopropyl-1,3,4-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-isopropyl-1,3,4-oxadiazoles?

A1: The most prevalent methods for the synthesis of 2-isopropyl-1,3,4-oxadiazoles involve the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is typically formed by reacting isobutyric acid hydrazide (isobutyrohydrazide) with an acylating agent (e.g., an acid chloride or carboxylic acid). Common dehydrating agents for the subsequent cyclization step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[1][2][3] One-pot syntheses, where the hydrazide is reacted with a carboxylic acid in the presence of a dehydrating agent without isolating the diacylhydrazine intermediate, are also employed for efficiency.[4][5]

Q2: I am getting a low yield in my cyclodehydration reaction to form a 2-isopropyl-1,3,4-oxadiazole. What are the potential causes?

A2: Low yields in this synthesis can be attributed to several factors:

  • Incomplete formation of the diacylhydrazine intermediate: Ensure your acylation step goes to completion. This can be monitored by thin-layer chromatography (TLC).

  • Steric hindrance: The isopropyl group is sterically bulky, which can slow down the cyclization reaction and may require more forcing conditions (higher temperature, longer reaction time) compared to less hindered substrates.

  • Suboptimal dehydrating agent: The choice and amount of dehydrating agent are crucial. POCl₃ is often effective, but its excess can lead to side reactions.[1] Experimenting with other reagents like SOCl₂ or Burgess reagent might be beneficial.

  • Reaction conditions: The reaction may be sensitive to temperature and solvent. For instance, solvent-free conditions for cyclization with POCl₃ have been reported to give higher yields for some 2,5-dialkyl-1,3,4-oxadiazoles compared to reactions in toluene.

  • Work-up and purification losses: The product may be partially lost during aqueous work-up or purification steps. Careful extraction and optimized chromatography conditions are important.

Q3: What are the common side products I should look out for?

A3: Common side products in the synthesis of 2-isopropyl-1,3,4-oxadiazoles include:

  • Unreacted starting materials: Incomplete reactions can leave behind the starting hydrazide and acylating agent.

  • Diacylhydrazine intermediate: If the cyclodehydration step is incomplete, you will isolate the acyclic diacylhydrazine.

  • Products of rearrangement: Under harsh acidic or thermal conditions, rearrangement of the oxadiazole ring is possible, though less common for 1,3,4-oxadiazoles.

  • Products from side reactions of the dehydrating agent: For example, POCl₃ can lead to chlorinated byproducts if not used under controlled conditions. It is also highly reactive with water and moisture.[6]

Q4: How can I purify my this compound product?

A4: Purification is typically achieved through the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an effective method for purification.[1]

  • Column chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system. The polarity can be adjusted based on the specific substitution at the 5-position of the oxadiazole ring.[7]

  • Aqueous work-up: Before purification, a thorough aqueous work-up is essential to remove the dehydrating agent and other water-soluble impurities. This typically involves quenching the reaction mixture with ice water, followed by extraction with an organic solvent and washing with a base (like sodium bicarbonate solution) to neutralize any remaining acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete acylation of isobutyrohydrazide.- Ensure the purity of your starting materials. - Use a slight excess of the acylating agent. - Monitor the reaction by TLC until the hydrazide is consumed.
Ineffective cyclodehydration.- Increase the reaction temperature or prolong the reaction time. - Try a different dehydrating agent (e.g., SOCl₂, PPA, Burgess reagent). - For POCl₃, consider running the reaction neat (solvent-free) as this can improve yields for alkyl-substituted oxadiazoles.
Formation of Multiple Products (Visible on TLC) Side reactions due to harsh conditions.- Lower the reaction temperature. - Reduce the amount of dehydrating agent. - Ensure anhydrous conditions, as moisture can lead to decomposition and side reactions, especially with reactive reagents like POCl₃.[6]
Impure starting materials.- Purify starting materials before use.
Product is an Oil and Difficult to Solidify Presence of impurities or residual solvent.- Purify by column chromatography. - Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. - Ensure all high-boiling solvents (e.g., DMF, DMSO) are completely removed under high vacuum.[7]
Difficulty in Purifying the Product by Column Chromatography Co-elution of product with impurities.- Adjust the polarity of the eluent system. A shallower gradient can improve separation. - If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can reduce tailing on silica gel. - If the product is acidic, adding a small amount of acetic acid to the eluent may help.[7]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles, which can serve as a reference for the synthesis of 2-isopropyl derivatives.

Starting MaterialsDehydrating AgentSolventTemperatureTimeYield (%)Reference
N,N'-diacylhydrazinePOCl₃TolueneRefluxNot Specified15-59%
N,N'-diacylhydrazinePOCl₃NoneNot SpecifiedNot Specified40-76%
Isobutyrohydrazide and various aromatic carboxylic acidsPOCl₃Not SpecifiedRefluxSeveral hours54-66%[1]
Hydrazides and acid chloridesNone (Microwave)HMPAMicrowaveShortGood to excellent[5][8]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Isopropyl-5-aryl-1,3,4-oxadiazole via Cyclodehydration with POCl₃

This protocol is adapted from the general synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[1][9]

Step 1: Synthesis of the N-isobutyryl-N'-aroylhydrazine intermediate

  • To a solution of isobutyrohydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add the desired aroyl chloride (1.05 eq) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate, which can be used in the next step without further purification.

Step 2: Cyclodehydration to form the 2-isopropyl-5-aryl-1,3,4-oxadiazole

  • To the crude diacylhydrazine from Step 1, add phosphorus oxychloride (POCl₃, 3-5 eq) slowly at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Synthesis of 2-Isopropyl-5-aryl-1,3,4-oxadiazole

This protocol is adapted from one-pot procedures for 1,3,4-oxadiazole synthesis.[4]

  • To a mixture of isobutyrohydrazide (1.0 eq) and a desired aromatic carboxylic acid (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) slowly at 0 °C.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Follow the work-up and purification steps as described in Protocol 1, Step 2 (steps 3-7).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product & Purification A Isobutyrohydrazide C Step 1: Acylation (Formation of Diacylhydrazine) A->C B Acylating Agent (e.g., Aroyl Chloride) B->C D Step 2: Cyclodehydration (e.g., with POCl3) C->D E Crude Product D->E F Purification (Chromatography/Recrystallization) E->F G Pure this compound F->G

Caption: General experimental workflow for the two-step synthesis of 2-isopropyl-1,3,4-oxadiazoles.

troubleshooting_logic Start Low Yield or No Product CheckAcylation Is Diacylhydrazine Intermediate Formed? Start->CheckAcylation IncompleteAcylation Incomplete Acylation: - Check starting material purity - Use excess acylating agent - Increase reaction time/temp CheckAcylation->IncompleteAcylation No CheckCyclization Is Cyclization Incomplete? CheckAcylation->CheckCyclization Yes IncompleteAcylation->Start IncompleteCyclization Incomplete Cyclization: - Increase temp/time for cyclization - Use alternative dehydrating agent - Consider solvent-free conditions CheckCyclization->IncompleteCyclization Yes SideProducts Check for Side Products CheckCyclization->SideProducts No IncompleteCyclization->Start HarshConditions Harsh Conditions: - Lower reaction temperature - Use less dehydrating agent - Ensure anhydrous conditions SideProducts->HarshConditions Yes PurificationOK Successful Synthesis SideProducts->PurificationOK No HarshConditions->Start

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Optimization of reaction conditions for 2-isopropyl-1,3,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-isopropyl-1,3,4-oxadiazole. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the possible causes and solutions?

Answer: Low or no yield in the synthesis of this compound can stem from several factors, from the quality of starting materials to the reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Quality of Starting Materials:

    • Isobutyrohydrazide: Ensure the isobutyrohydrazide is pure and dry. Impurities or degradation can inhibit the reaction. Consider recrystallizing the hydrazide if its purity is questionable.

    • Cyclizing Agent: The dehydrating agent (e.g., phosphorus oxychloride - POCl₃) is highly reactive and susceptible to hydrolysis. Use a fresh bottle of the reagent or distill it before use.

  • Reaction Conditions:

    • Temperature: The cyclodehydration step typically requires heating.[1] Ensure the reaction mixture reaches the appropriate temperature (reflux) and is maintained consistently. Insufficient heating can lead to an incomplete reaction.

    • Reaction Time: While some reactions are complete within a few hours, others may require longer heating times.[2][3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reflux period.

    • Moisture: The presence of water is detrimental to this reaction as it will consume the dehydrating agent. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Work-up Procedure:

    • Neutralization: After quenching the reaction with ice water, ensure proper neutralization (e.g., with sodium bicarbonate solution). An improper pH can affect the isolation of the product.

Issue 2: Formation of Side Products

Question: My final product is impure, and I suspect the formation of side products. What are the likely impurities and how can I minimize them?

Answer: The formation of side products is a common challenge. Here are some potential byproducts and strategies to mitigate their formation:

  • Unreacted Starting Materials: As mentioned, incomplete reactions can leave you with unreacted isobutyrohydrazide. Optimize the reaction time and temperature to drive the reaction to completion.

  • Di-acylated Hydrazine Intermediate: The N,N'-diisobutyroylhydrazine is the intermediate in the cyclodehydration reaction. If the cyclization is not complete, this intermediate may be present in your crude product. Ensure a sufficient amount of the dehydrating agent and adequate heating are used.

  • Polymeric Materials: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times with strong acids) can sometimes lead to the formation of polymeric tars. Careful control of the reaction temperature is crucial.

Issue 3: Difficulties in Product Purification

Question: I am having trouble purifying my this compound. What purification techniques are most effective?

Answer: Purification of 1,3,4-oxadiazole derivatives can sometimes be challenging. The following methods are recommended:

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of oxadiazole derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a good alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.

  • Aqueous Wash: During the work-up, washing the organic layer with a dilute acid solution can help remove any basic impurities, while a wash with a dilute basic solution (e.g., sodium bicarbonate) can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, which is applicable to the 2-isopropyl derivative, is the cyclodehydration of a 1,2-diacylhydrazine or the direct reaction of an acid hydrazide with a carboxylic acid or acid chloride in the presence of a dehydrating agent.[5][6] For this compound, this would typically involve the reaction of isobutyrohydrazide with isobutyric acid or isobutyryl chloride, followed by cyclization, or more directly, the self-condensation of isobutyrohydrazide under dehydrating conditions. A common and effective dehydrating agent for this transformation is phosphorus oxychloride (POCl₃).[1][7]

Q2: What are the typical reaction conditions for the synthesis of 2-alkyl-1,3,4-oxadiazoles?

A2: While specific conditions for this compound are not extensively reported, the synthesis of analogous 2-alkyl-1,3,4-oxadiazoles provides a good starting point. The reaction is typically carried out by refluxing the starting materials in a suitable solvent or using the dehydrating agent itself as the solvent.

ParameterTypical Range/ValueReference
Starting Materials Isobutyrohydrazide, Isobutyric Acid/ChlorideGeneral Knowledge
Cyclizing Agent Phosphorus Oxychloride (POCl₃)[1][7]
Solvent Toluene or neat POCl₃[3]
Temperature Reflux (typically 100-120 °C)[2][3]
Reaction Time 1 - 24 hours (monitored by TLC)[2][3]

Q3: How does the isopropyl group affect the reaction compared to other alkyl groups?

A3: The isopropyl group is bulkier than smaller alkyl groups like methyl or ethyl. This steric hindrance can potentially influence the reaction rate, possibly requiring longer reaction times or slightly higher temperatures to achieve a good yield compared to less hindered analogues. However, the electronic effect of the isopropyl group is similar to other alkyl groups, so the fundamental reaction mechanism should remain the same.

Q4: What are the expected yields for the synthesis of 2-alkyl-1,3,4-oxadiazoles?

A4: The yields for the synthesis of 2-alkyl-1,3,4-oxadiazoles can vary depending on the specific substrate and reaction conditions. Based on the synthesis of similar compounds, yields can range from moderate to excellent.

Alkyl GroupYield (%)Reference
Ethyl97%[2]
n-Butyl80%[2]
n-Hexyl82%[2]
n-Pentadecyl78%[2]

For this compound, a yield in the range of 70-90% would be a reasonable expectation under optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclodehydration of N,N'-diisobutyroylhydrazine

This protocol is based on general procedures for the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles.[3]

Step 1: Synthesis of N,N'-diisobutyroylhydrazine

  • To a solution of isobutyrohydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add isobutyryl chloride (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N'-diisobutyroylhydrazine.

Step 2: Cyclization to this compound

  • Add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the crude N,N'-diisobutyroylhydrazine.

  • Heat the mixture to reflux (approximately 106 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization & Purification start1 Isobutyrohydrazide + Triethylamine in DCM reagent1 Add Isobutyryl Chloride (0 °C to RT) start1->reagent1 workup1 Aqueous Work-up reagent1->workup1 intermediate N,N'-diisobutyroylhydrazine workup1->intermediate start2 Intermediate + POCl3 intermediate->start2 reflux Reflux (2-4h) start2->reflux quench Quench on Ice & Neutralize reflux->quench extract Extraction quench->extract purify Purification (Recrystallization/Chromatography) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield c1 Poor Reagent Quality start->c1 c2 Suboptimal Reaction Conditions start->c2 c3 Moisture Contamination start->c3 c4 Incomplete Reaction start->c4 s1 Use Fresh/Purified Reagents c1->s1 s2 Optimize Temperature and Time (TLC) c2->s2 s3 Use Dry Glassware/ Inert Atmosphere c3->s3 s4 Extend Reaction Time/ Increase Temperature c4->s4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Improving the yield of 2-isopropyl-1,3,4-oxadiazole cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-isopropyl-1,3,4-oxadiazole cyclization reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Problem 1: Low or No Yield of the Desired this compound

Potential CauseSuggested Solution
Inefficient Dehydrating Agent The choice of dehydrating agent is critical for the cyclization of the intermediate diacylhydrazine or acylhydrazone. If you are experiencing low yields, consider switching to a more potent or suitable dehydrating agent. Commonly used agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), thionyl chloride (SOCl₂), and triflic anhydride ((CF₃SO₂)₂O).[1][2] For milder conditions, reagents like the Burgess reagent or HATU with a base can be effective.[3]
Incomplete Formation of the Intermediate Ensure the precursor, such as the corresponding N,N'-diacylhydrazine or N-acylhydrazone, is fully formed before initiating the cyclization step. Monitor the initial reaction by TLC or LC-MS to confirm the consumption of starting materials.
Suboptimal Reaction Temperature Many cyclization reactions require elevated temperatures to proceed efficiently.[1][2] If the reaction is sluggish, consider increasing the temperature. Conversely, excessively high temperatures can lead to decomposition. A stepwise increase in temperature while monitoring the reaction progress is recommended.
Presence of Moisture The cyclization is a dehydration reaction, and the presence of water can inhibit the process. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Incorrect Stoichiometry Verify the stoichiometry of your reagents. An excess of the cyclizing agent may be necessary in some cases, but a large excess can lead to side reactions.

Problem 2: Formation of Significant Side Products

Potential CauseSuggested Solution
Decomposition of Starting Material or Product Harsh reaction conditions, such as strong acids and high temperatures, can lead to the degradation of sensitive functional groups on your starting material or the desired oxadiazole product.[4] Consider using milder cyclization methods, such as those employing reagents like TBTU or EDC, which often proceed under less stringent conditions.[4][5]
Competing Reaction Pathways The intermediate may undergo alternative reactions. For instance, acylhydrazones can isomerize. Optimizing the reaction conditions (temperature, solvent, catalyst) can favor the desired cyclization pathway.
Oxidation or Reduction of Functional Groups If using an oxidative cyclization method, other functional groups in the molecule may be susceptible to oxidation. Choose an oxidizing agent with appropriate selectivity. Common oxidizing agents for this transformation include iodine, N-chlorosuccinimide (NCS), and chloramine-T.[6][7]

Problem 3: Difficulty in Product Purification

Potential CauseSuggested Solution
Contamination with Dehydrating Agent Byproducts Reagents like POCl₃ and SOCl₂ produce acidic byproducts that can complicate purification. A thorough aqueous workup, including a wash with a mild base (e.g., saturated sodium bicarbonate solution), is crucial to remove these impurities.
Product is Highly Soluble in the Workup Solvent If the product has significant aqueous solubility, you may be losing it during the extraction phase. Try using a different extraction solvent or perform multiple extractions with a smaller volume of solvent. Salting out the aqueous layer with NaCl can also decrease the polarity and improve extraction efficiency.
Similar Polarity of Product and Impurities If the product and major impurities have similar Rf values on TLC, column chromatography can be challenging. Try using a different solvent system for chromatography or consider alternative purification techniques like recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?

The most prevalent methods include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.[2] One-pot syntheses from carboxylic acids and hydrazides are also widely used.[1]

Q2: Which dehydrating agent should I choose for the cyclization of a 1,2-diacylhydrazine?

The choice of dehydrating agent depends on the stability of your substrate and the desired reaction conditions.

  • Harsh Conditions: POCl₃, PPA, and H₂SO₄ are powerful dehydrating agents but require high temperatures and can be corrosive.[1]

  • Milder Conditions: Reagents like the Burgess reagent, TBTU, and carbodiimides (e.g., EDC) can effect cyclization under milder conditions.[3][4] XtalFluor-E has also been reported as a high-yielding and mild dehydrating agent.[5]

Q3: Can I synthesize this compound in a one-pot reaction?

Yes, one-pot syntheses are well-documented. These typically involve the reaction of a carboxylic acid with an acylhydrazide in the presence of a suitable coupling and/or dehydrating agent.[1] For example, using TCCA (trichloroisocyanuric acid) can facilitate the oxidative cyclodehydration of a hydrazide and a carboxylic acid at ambient temperature.[5]

Q4: My starting material has sensitive functional groups. What is the mildest method to form the 1,3,4-oxadiazole ring?

For substrates with sensitive functionalities, consider methods that avoid strong acids and high temperatures. The use of coupling reagents like HATU or TBTU for the cyclization of thiosemicarbazide precursors can be a good option, often proceeding under mild basic conditions.[3][4] Oxidative cyclization of acylhydrazones using iodine in the presence of a mild base like potassium carbonate is another gentle alternative.[8]

Q5: How can I improve the yield of my oxidative cyclization reaction?

To improve the yield of an oxidative cyclization of an acylhydrazone, ensure the following:

  • The acylhydrazone precursor is pure.

  • The optimal stoichiometry of the oxidizing agent is used. An excess may be required, but a large excess can lead to side products.

  • The reaction is performed under an inert atmosphere if the reagents are sensitive to air or moisture.

  • Consider using microwave irradiation, which has been shown to accelerate the reaction and improve yields in some cases.[7]

Data Presentation

Table 1: Comparison of Dehydrating Agents for 1,2-Diacylhydrazine Cyclization

Dehydrating AgentTypical ConditionsYield Range (%)Reference
POCl₃Reflux54 - 66[1]
PPAHigh TemperatureVaries[1]
(CF₃SO₂)₂ODCM, PyridineHigh[1]
EDCDCM or Toluene70 - 92[5]
XtalFluor-E-75 - 95[5]
TBTUDMF, DIEA, 50 °C~85[4]

Table 2: Comparison of Oxidizing Agents for N-Acylhydrazone Oxidative Cyclization

Oxidizing AgentTypical ConditionsYield Range (%)Reference
Iodine (I₂)K₂CO₃Good[8]
Chloramine-TMicrowaveGood to Excellent[7]
TCCAAmbient TemperatureHigh[5]
N-Chlorosuccinimide/DBUMild Conditions82 - 96[3]

Experimental Protocols

Protocol 1: Cyclization of 1-isobutyryl-2-acylhydrazine using Phosphorus Oxychloride (POCl₃)

  • To a solution of the 1-isobutyryl-2-acylhydrazine (1 mmol) in a suitable anhydrous solvent (e.g., toluene or neat POCl₃), add phosphorus oxychloride (3-5 mmol) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[1]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Protocol 2: Oxidative Cyclization of an N-acylhydrazone using Iodine

  • To a solution of the N-acylhydrazone (1 mmol) in a suitable solvent (e.g., ethanol or DMSO), add potassium carbonate (2 mmol).[8]

  • Add molecular iodine (1.2 mmol) portion-wise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or gentle heat (e.g., 50-60 °C) for 2-6 hours, monitoring the progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Visualizations

troubleshooting_workflow start Low Yield of This compound check_intermediate Is the diacylhydrazine/ acylhydrazone intermediate fully formed? start->check_intermediate incomplete_intermediate Optimize intermediate formation: - Check stoichiometry - Increase reaction time/temp check_intermediate->incomplete_intermediate No check_cyclization Evaluate Cyclization Conditions check_intermediate->check_cyclization Yes incomplete_intermediate->check_cyclization harsh_conditions Are harsh conditions (strong acid, high temp) being used? check_cyclization->harsh_conditions mild_conditions Consider milder reagents: - Burgess Reagent - TBTU/EDC - I2/K2CO3 harsh_conditions->mild_conditions Yes suboptimal_temp Is the reaction temperature optimal? harsh_conditions->suboptimal_temp No success Improved Yield mild_conditions->success adjust_temp Systematically adjust temperature (increase or decrease) suboptimal_temp->adjust_temp No moisture Is moisture present? suboptimal_temp->moisture Yes adjust_temp->success dry_conditions Use anhydrous solvents and dry glassware moisture->dry_conditions Yes moisture->success No dry_conditions->success

Caption: Troubleshooting workflow for low yield.

synthesis_pathways cluster_0 Pathway 1: Dehydration cluster_1 Pathway 2: Oxidative Cyclization Carboxylic Acid Carboxylic Acid Diacylhydrazine Diacylhydrazine Carboxylic Acid->Diacylhydrazine Hydrazide Hydrazide Hydrazide->Diacylhydrazine 1,3,4-Oxadiazole_1 This compound Diacylhydrazine->1,3,4-Oxadiazole_1 Dehydrating Agent (e.g., POCl3, PPA) Acylhydrazide Acylhydrazide Acylhydrazone Acylhydrazone Acylhydrazide->Acylhydrazone Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Acylhydrazone 1,3,4-Oxadiazole_2 This compound Acylhydrazone->1,3,4-Oxadiazole_2 Oxidizing Agent (e.g., I2, TCCA)

Caption: Common synthetic pathways to 1,3,4-oxadiazoles.

References

Purification of 2-isopropyl-1,3,4-oxadiazole using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-isopropyl-1,3,4-oxadiazole using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Issue 1: Poor Separation of this compound from Impurities

  • Question: My TLC analysis shows that this compound is co-eluting with an impurity. How can I improve the separation?

  • Answer: Co-elution is a common challenge. Here are several strategies to enhance separation:

    • Optimize the Solvent System: The polarity of the eluent is critical for good separation. Based on the structure of this compound, a moderately polar compound, start with a solvent system of ethyl acetate/hexane.[1][2]

      • If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the proportion of ethyl acetate.

      • If the spots are too low on the TLC plate (low Rf), increase the polarity by increasing the proportion of ethyl acetate.

      • Consider trying a different solvent system, such as dichloromethane/hexane or acetone/hexane, which may alter the selectivity of the separation.[3]

    • Gradient Elution: If an isocratic (constant solvent mixture) elution does not provide adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase and gradually increase the polarity during the chromatography. This can help to resolve compounds with close Rf values.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel, especially if the compound is sensitive to the acidic nature of silica.[2] For very polar impurities, a reverse-phase (C18) column might be effective.

Issue 2: The Compound is Not Eluting from the Column

  • Question: I've been running the column for a while with the solvent system that looked promising on TLC, but I can't detect my product in the collected fractions. What could be the problem?

  • Answer: There are several potential reasons why your compound may not be eluting:

    • Incorrect Solvent System: Double-check that you have prepared the correct solvent system and that the bottles were not mislabeled. An eluent with too low a polarity will not be strong enough to move the compound down the column.[3]

    • Compound Decomposition: Although the 1,3,4-oxadiazole ring is generally stable, highly acidic or basic conditions on the silica gel could potentially lead to degradation.[4][5] To test for this, you can perform a stability test by spotting your crude material on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If decomposition is suspected, consider deactivating the silica gel with a small amount of triethylamine (for basic compounds) or using a more neutral stationary phase like alumina.[2]

    • Very Low Concentration: It's possible the compound is eluting, but at a concentration too low to be detected by your TLC visualization method. Try concentrating a few of the later fractions and re-spotting them on a TLC plate.[3]

Issue 3: Low Recovery of the Purified Compound

  • Question: After combining the pure fractions and evaporating the solvent, my yield of this compound is very low. Where could my product have gone?

  • Answer: Low recovery can be frustrating. Here are some common causes:

    • Product Streaking on the Column: If the compound streaks down the column instead of moving as a tight band, it can lead to broad fractions and difficulty in identifying the pure fractions, resulting in product loss. This can be caused by overloading the column or poor solubility in the eluent.

    • Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase. This is more common with very polar compounds on silica gel.

    • Incomplete Elution: You may not have run the column long enough or with a sufficiently polar solvent to elute all of your product. After you believe all your product has eluted, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and check this fraction for your compound.[1]

    • Volatility: While this compound is not expected to be highly volatile, care should be taken during solvent evaporation. Use a rotary evaporator with controlled temperature and pressure to avoid loss of product.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the purification of this compound?

    • A1: For a moderately polar compound like this compound, a good starting point for TLC analysis is a mixture of ethyl acetate and hexane.[1][2] Begin with a ratio of 20-30% ethyl acetate in hexane and adjust based on the resulting Rf value.

  • Q2: What is the ideal Rf value I should aim for on my analytical TLC before running the column?

    • A2: The ideal Rf value for the compound of interest on your analytical TLC plate is between 0.2 and 0.4. This generally provides the best separation on a column.

  • Q3: Should I use wet or dry loading for my sample?

    • A3: If your crude this compound is readily soluble in the initial eluent, wet loading is acceptable. However, if it has poor solubility, dry loading is recommended.[6] Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, which can lead to better band resolution on the column.

  • Q4: How much silica gel should I use for my column?

    • A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.

  • Q5: Can the 1,3,4-oxadiazole ring open or degrade on silica gel?

    • A5: The 1,3,4-oxadiazole ring is a stable aromatic system and is generally not prone to degradation on silica gel under standard chromatographic conditions.[4][5] However, if your crude mixture contains highly acidic or basic impurities, it could potentially affect the stability. If you suspect degradation, neutralizing the silica with triethylamine or using an alternative stationary phase like alumina is a good strategy.[2]

Data Presentation

Table 1: Estimated Rf Values and Corresponding Solvent Systems for this compound on Silica Gel TLC

Solvent System (v/v)Approximate Rf ValueNotes
10% Ethyl Acetate / 90% Hexane0.1 - 0.2Good for initial elution to remove non-polar impurities.
20% Ethyl Acetate / 80% Hexane0.2 - 0.35Likely to be a good eluent for the target compound.[7]
30% Ethyl Acetate / 70% Hexane0.35 - 0.5May be too polar, but useful if the compound is slow to elute.[7]
50% Ethyl Acetate / 50% Hexane> 0.6Generally too polar for good separation of this compound.[8]
5% Methanol / 95% Dichloromethane0.2 - 0.4An alternative solvent system to try if ethyl acetate/hexane fails.[1]

Note: These are estimated values and should be confirmed by TLC analysis of your specific crude product.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of this compound

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).

    • Visualize the plate under a UV lamp (254 nm).

    • Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from major impurities.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution with the determined solvent system. If using a gradient, start with a lower polarity and gradually increase it.

    • Collect the eluate in fractions of a suitable volume (e.g., 10-20 mL test tubes).

    • Monitor the progress of the separation by collecting small spots from each fraction onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

    • Determine the yield and confirm the purity of the final product by analytical techniques such as NMR, LC-MS, and melting point.

Mandatory Visualization

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc rf_ok Rf in 0.2-0.4 range and good separation? tlc->rf_ok run_column Run Column Chromatography rf_ok->run_column Yes adjust_solvent Adjust Solvent Polarity or Change System rf_ok->adjust_solvent No monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions product_eluting Is product eluting in distinct fractions? monitor_fractions->product_eluting combine_pure Combine Pure Fractions & Evaporate Solvent product_eluting->combine_pure Yes troubleshoot_no_elution Troubleshoot: - Check solvent prep - Increase polarity - Check for decomposition product_eluting->troubleshoot_no_elution No troubleshoot_poor_sep Troubleshoot: - Use gradient elution - Change stationary phase - Check for overloading product_eluting->troubleshoot_poor_sep Poor Separation check_yield Check Yield and Purity combine_pure->check_yield end_success Purification Successful check_yield->end_success High Yield & Purity troubleshoot_low_yield Troubleshoot Low Yield: - Flush column with polar solvent - Check for streaking - Careful evaporation check_yield->troubleshoot_low_yield Low Yield or Purity adjust_solvent->tlc troubleshoot_no_elution->run_column troubleshoot_poor_sep->run_column end_fail Further Optimization Needed troubleshoot_low_yield->end_fail

References

Overcoming solubility issues of 2-isopropyl-1,3,4-oxadiazole in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-isopropyl-1,3,4-oxadiazole in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of solution during my bioassay?

A1: this compound, like many small heterocyclic molecules, has limited aqueous solubility. Precipitation commonly occurs due to a phenomenon known as "solvent-shifting." When a concentrated stock solution of the compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous bioassay buffer, the compound's solubility can dramatically decrease, leading to it crashing out of solution.

Q2: What is the maximum recommended concentration of DMSO in my final assay?

A2: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v). For particularly sensitive assays or cell lines, a concentration of less than 0.1% is often recommended. Always perform a vehicle control to assess the effect of the solvent on your specific assay.

Q3: How can I determine the approximate aqueous solubility of my compound before starting a large experiment?

A3: A simple and effective way to estimate solubility is through a kinetic solubility assay. This involves preparing a high-concentration stock solution in DMSO and then serially diluting it into your aqueous assay buffer. The formation of a precipitate, which can be observed visually or measured as an increase in turbidity using a plate reader, will give you an indication of the compound's solubility limit under your experimental conditions.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: The solubility of ionizable compounds is highly dependent on pH.[1][2][3] While 1,3,4-oxadiazoles are generally stable heterocycles, their solubility can be influenced by pH, especially if the molecule contains other ionizable functional groups. It is recommended to determine the pKa of your compound and test its solubility in a range of pH buffers compatible with your assay to see if this is a viable strategy.

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
Potential Cause Recommended Solution
Exceeding Aqueous Solubility The final concentration of the compound in the assay buffer is higher than its intrinsic solubility.
Action: Determine the maximum soluble concentration using a kinetic solubility assay (see Experimental Protocols). Reduce the working concentration of the compound in your experiments to below this limit.
Rapid Solvent Shift The abrupt change from a high-concentration organic stock to an aqueous environment causes the compound to precipitate.
Action: Employ a serial dilution method. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent precipitation.
Issue 2: Compound precipitates over the course of the assay.
Potential Cause Recommended Solution
Compound Instability The compound may be degrading over time in the aqueous buffer, with the degradation products being less soluble.
Action: Assess the stability of this compound in your assay buffer over the time course of your experiment using a method like HPLC. If instability is confirmed, consider reducing the assay incubation time.
Temperature Effects Changes in temperature during the assay can affect solubility, leading to precipitation.
Action: Ensure all solutions and plates are maintained at a constant and appropriate temperature throughout the experiment.

Data Presentation: Solubility Enhancement Strategies

The following tables provide illustrative quantitative data on various methods to enhance the solubility of this compound.

Table 1: Effect of Co-solvents on the Aqueous Solubility of this compound

Co-solventConcentration in Buffer (% v/v)Apparent Solubility (µM)Fold Increase
None (PBS, pH 7.4)0151.0
DMSO0.5553.7
DMSO1.01107.3
Ethanol0.5402.7
Ethanol1.0755.0
PEG 4001.0956.3

Table 2: Effect of Cyclodextrins on the Aqueous Solubility of this compound in PBS (pH 7.4)

Cyclodextrin TypeConcentration (mM)Apparent Solubility (µM)Fold Increase
None0151.0
β-Cyclodextrin (β-CD)5855.7
β-Cyclodextrin (β-CD)1015010.0
Hydroxypropyl-β-cyclodextrin (HP-β-CD)51208.0
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1025016.7

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in a chosen aqueous buffer.

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Dilute into Buffer: In a separate clear, flat-bottom 96-well plate, add your aqueous assay buffer. Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the buffer plate to achieve a final DMSO concentration of 1% or less.

  • Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate reader.

  • Analyze Data: An increase in absorbance indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.

Protocol 2: Solubilization using Cyclodextrins

This protocol describes how to use cyclodextrins to enhance the solubility of this compound.

  • Prepare Cyclodextrin Solutions: Prepare a series of solutions of either β-cyclodextrin or hydroxypropyl-β-cyclodextrin in your desired aqueous buffer at various concentrations (e.g., 1, 5, 10, 20 mM).

  • Add Compound: Add an excess amount of solid this compound to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved compound.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_start Start: Poorly Soluble Compound cluster_methods Solubilization Strategies cluster_assay Bioassay start This compound cosolvent Co-solvent Method (e.g., DMSO, Ethanol) start->cosolvent cyclodextrin Cyclodextrin Inclusion (e.g., HP-β-CD) start->cyclodextrin ph_adjust pH Adjustment start->ph_adjust assay Perform Bioassay cosolvent->assay cyclodextrin->assay ph_adjust->assay

Caption: Workflow for selecting a solubility enhancement method.

troubleshooting_pathway Troubleshooting Precipitation Issues cluster_diagnosis Diagnosis cluster_solutions Solutions start Compound Precipitates in Bioassay check_conc Is final concentration > aqueous solubility? start->check_conc check_dmso Is final DMSO% > 0.5%? check_conc->check_dmso No reduce_conc Reduce Compound Concentration check_conc->reduce_conc Yes use_solubilizer Use Solubilizing Agent (e.g., Cyclodextrin) check_dmso->use_solubilizer No reduce_dmso Lower Final DMSO% check_dmso->reduce_dmso Yes end Proceed with Assay reduce_conc->end use_solubilizer->end reduce_dmso->end

Caption: Decision pathway for troubleshooting compound precipitation.

References

Side-product formation in the synthesis of 2-alkyl-1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-alkyl-1,3,4-oxadiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-alkyl-1,3,4-oxadiazoles, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired 2-Alkyl-1,3,4-Oxadiazole

  • Potential Cause 1: Incomplete Cyclization of the N,N'-diacylhydrazine Intermediate. The formation of the 1,3,4-oxadiazole ring from the N,N'-diacylhydrazine intermediate is a critical step. Incomplete cyclization will result in a lower yield of the desired product and the presence of the diacylhydrazine starting material in the crude product.

    • Solution:

      • Increase Reaction Temperature: In some cases, increasing the reaction temperature can promote the cyclodehydration reaction. However, this should be done cautiously as excessive heat can lead to decomposition.

      • Prolong Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). If the diacylhydrazine spot persists, extending the reaction time may be necessary to drive the reaction to completion.

      • Choice of Dehydrating Agent: The choice and amount of the dehydrating agent are crucial. Stronger dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used. Ensure the reagent is fresh and used in appropriate stoichiometric amounts. For instance, using POCl₃ as both a reagent and a solvent (in excess) can improve yields compared to using it in a solvent like toluene.[1]

  • Potential Cause 2: Hydrolysis of Starting Materials or Intermediates. Acyl hydrazides and N,N'-diacylhydrazines can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Use anhydrous solvents.

      • Control of pH: If the reaction conditions are not neutral, carefully control the pH to avoid hydrolysis of sensitive functional groups.

  • Potential Cause 3: Suboptimal Reaction Conditions. The yield of 2-alkyl-1,3,4-oxadiazoles is highly dependent on the reaction solvent, temperature, and base used.

    • Solution:

      • Solvent Selection: Aprotic polar solvents are often suitable for these reactions. Optimization of the solvent may be required for specific substrates.

      • Temperature Optimization: The optimal temperature can vary depending on the specific substrates and reagents. A systematic study of the reaction temperature may be necessary to find the ideal conditions for maximizing yield.

Issue 2: Formation of 2-Amino-1,3,4-thiadiazole as a Side-Product

  • Potential Cause: Use of a thiosemicarbazide precursor. When synthesizing 2-amino-1,3,4-oxadiazoles, a common starting material is a thiosemicarbazide derivative. Under cyclization conditions, a competing reaction can lead to the formation of the corresponding 2-amino-1,3,4-thiadiazole, which can be difficult to separate from the desired oxadiazole.[2]

    • Solution:

      • Reagent Selection for Cyclization: The choice of cyclizing agent can influence the regioselectivity of the reaction. For example, using tosyl chloride/pyridine has been shown to favor the formation of 2-amino-1,3,4-oxadiazoles over the thiadiazole counterparts.[3]

      • Oxidative Cyclization: Employing specific oxidizing agents can promote the formation of the oxadiazole ring. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been used for the successful cyclization of acylthiosemicarbazides to 5-aryl-2-amino-1,3,4-oxadiazoles.[2]

      • Chromatographic Separation: If the formation of the thiadiazole side-product cannot be completely avoided, careful purification by column chromatography is often necessary to isolate the desired 2-amino-1,3,4-oxadiazole.

Issue 3: Difficulty in Product Purification

  • Potential Cause 1: Presence of Unreacted N,N'-diacylhydrazine. As mentioned, incomplete cyclization can lead to the presence of the diacylhydrazine intermediate in the final product mixture.

    • Solution:

      • Recrystallization: N,N'-diacylhydrazines often have different solubility profiles compared to the corresponding 1,3,4-oxadiazoles. Recrystallization from a suitable solvent can be an effective method for purification.

      • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable method for separating the desired oxadiazole from the more polar diacylhydrazine.

  • Potential Cause 2: Formation of Other Unidentified Side-Products. Depending on the specific reaction conditions and the nature of the alkyl substituent, other side-products may form.

    • Solution:

      • Spectroscopic Analysis: Characterize the side-products using techniques such as NMR (¹H and ¹³C) and mass spectrometry to identify their structures. Understanding the structure of the side-product can provide insights into the reaction mechanism and help in devising strategies to avoid its formation.

      • Systematic Optimization: Once a side-product is identified, systematically vary the reaction parameters (temperature, solvent, reagents, reaction time) to find conditions that minimize its formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-alkyl-1,3,4-oxadiazoles?

A1: A widely used and versatile method is the cyclodehydration of N,N'-diacylhydrazines.[4] This involves reacting an aliphatic acid chloride or anhydride with a hydrazide to form the N,N'-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[1][4]

Q2: How can I monitor the progress of the cyclization reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. The N,N'-diacylhydrazine intermediate is typically more polar than the resulting 2-alkyl-1,3,4-oxadiazole. By co-spotting the reaction mixture with the starting diacylhydrazine, you can observe the disappearance of the starting material spot and the appearance of the less polar product spot as the reaction proceeds.

Q3: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?

A3: Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl). These reagents should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Reactions involving these reagents should be quenched carefully, typically by slow addition to ice-water or a basic solution.

Q4: Can I synthesize unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles using the diacylhydrazine method?

A4: Yes, it is possible to synthesize unsymmetrical 1,3,4-oxadiazoles where one substituent is an alkyl group. This is achieved by using two different acylating agents in a stepwise manner to prepare an unsymmetrical N,N'-diacylhydrazine, which is then cyclized.

Quantitative Data

The following table summarizes the yields of 2,5-dialkyl-1,3,4-oxadiazoles obtained from the cyclization of N,N'-diacylhydrazines using phosphorus oxychloride (POCl₃) under different solvent conditions.

EntryProductnSolventYield (%)
13a 1Toluene36
23a 1-51
33b 2Toluene15
43b 2-40
53c 3Toluene39
63c 3-44
73d 4Toluene59
83d 4-76

Data adapted from a study on the synthesis of 2,5-dialkyl-1,3,4-oxadiazole derivatives. The 'n' value corresponds to the number of methylene units in the alkyl chain. The solvent-free reactions (entries 2, 4, 6, and 8) consistently gave higher yields compared to reactions conducted in toluene.[1]

Experimental Protocols

Protocol 1: Synthesis of Symmetrical 2,5-Dialkyl-1,3,4-Oxadiazoles via Cyclodehydration of N,N'-Diacylhydrazines using POCl₃ [1]

  • Synthesis of N,N'-Diacylhydrazine Intermediate:

    • To a solution of an appropriate acid chloride (0.06 mol) in diethyl ether (70 mL) and water (40 mL) at 0 °C, add sodium carbonate (6.36 g, 0.06 mol) and hydrazine hydrate (64%, 4.6 mL, 0.06 mol).

    • Stir the mixture vigorously for 30 minutes at 0 °C.

    • To this mixture, add a solution of the same acid chloride (0.06 mol) in diethyl ether (10 mL) and continue stirring at room temperature for 2 hours.

    • Collect the precipitated N,N'-diacylhydrazine by filtration, wash with water and diethyl ether, and dry.

  • Cyclodehydration to form the 1,3,4-Oxadiazole:

    • Add the N,N'-diacylhydrazine (0.007 mol) to an excess of phosphorus oxychloride (22.4 mL, 0.24 mol).

    • Heat the mixture to reflux for 6-24 hours, monitoring the reaction progress by TLC.

    • After completion, carefully remove the excess phosphorus oxychloride under reduced pressure.

    • Dissolve the residue in diethyl ether (40 mL) and pour it into ice-water (100 mL).

    • Neutralize the mixture with sodium carbonate.

    • Extract the product with diethyl ether (3 x 40 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 2,5-dialkyl-1,3,4-oxadiazole.

    • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

Side_Product_Formation cluster_main_path Desired Synthesis Pathway Alkyl_Acyl_Hydrazide Alkyl Acyl Hydrazide Diacylhydrazine N,N'-Diacylhydrazine Intermediate Alkyl_Acyl_Hydrazide->Diacylhydrazine Acylation Thiosemicarbazide Thiosemicarbazide Precursor Alkyl_Acyl_Hydrazide->Thiosemicarbazide Alternative Starting Material Alkyl_Carboxylic_Acid Alkyl Carboxylic Acid Derivative Alkyl_Carboxylic_Acid->Diacylhydrazine Oxadiazole 2-Alkyl-1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration (e.g., POCl3) Incomplete_Cyclization Unreacted Diacylhydrazine Diacylhydrazine->Incomplete_Cyclization Incomplete Reaction Thiosemicarbazide->Oxadiazole Desired Cyclization Thiadiazole 2-Amino-1,3,4-Thiadiazole Thiosemicarbazide->Thiadiazole Competing Cyclization

Caption: Synthetic pathways for 2-alkyl-1,3,4-oxadiazoles and potential side-product formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Cyclization TLC Analysis: Incomplete Cyclization? Start->Check_Cyclization Optimize_Cyclization Increase Temperature/Time Change Dehydrating Agent Check_Cyclization->Optimize_Cyclization Yes Check_Side_Products Spectroscopic Analysis: Identify Side-Products Check_Cyclization->Check_Side_Products No Purification Purify by Column Chromatography or Recrystallization Optimize_Cyclization->Purification Thiadiazole_Formation Thiadiazole Detected? Check_Side_Products->Thiadiazole_Formation Optimize_Reagents Change Cyclizing Agent (e.g., Tosyl Chloride/Pyridine) Thiadiazole_Formation->Optimize_Reagents Yes Other_Side_Products Optimize Reaction Conditions (Solvent, Temperature, etc.) Thiadiazole_Formation->Other_Side_Products No Optimize_Reagents->Purification Other_Side_Products->Purification

Caption: A logical workflow for troubleshooting common issues in 2-alkyl-1,3,4-oxadiazole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-Isopropyl-1,3,4-Oxadiazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-isopropyl-1,3,4-oxadiazole for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing 2-substituted 1,3,4-oxadiazoles involves a two-step process. The first step is the formation of an acylhydrazide from a corresponding ester or acid chloride. The subsequent and key step is the cyclodehydration of the acylhydrazide to form the oxadiazole ring. For the synthesis of this compound, isobutyric acid or its derivatives are used as starting materials.

Q2: What are the common challenges encountered when scaling up the synthesis of this compound?

A2: Common challenges during the scale-up of this compound synthesis include:

  • Low yields: This can be due to incomplete reactions, side reactions, or product loss during workup and purification.

  • Impurity formation: The presence of unreacted starting materials or byproducts can complicate purification.

  • Difficulty in purification: The relatively low boiling point and polarity of this compound can make its separation from solvents and impurities challenging.

  • Exothermic reactions: The cyclodehydration step, particularly with strong dehydrating agents, can be exothermic and require careful temperature control on a larger scale.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound can be achieved through several methods, depending on the scale and the nature of the impurities. Common techniques include:

  • Distillation: Given its likely low boiling point as a small alkyl derivative, vacuum distillation is a suitable method for purification on a larger scale.[1]

  • Column chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is effective. A non-polar eluent system, such as ethyl acetate in hexanes, is typically used.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the acylhydrazide intermediate.2. Ineffective cyclodehydration agent.3. Insufficient reaction temperature or time.4. Degradation of starting materials or product.1. Ensure the complete conversion of the starting ester or acid chloride to the hydrazide by monitoring the reaction with TLC. Consider using a slight excess of hydrazine hydrate.2. Use a more potent dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3]3. Gradually increase the reaction temperature and monitor the progress by TLC. Ensure the reaction is running for a sufficient duration.4. Check the stability of your starting materials and perform the reaction under an inert atmosphere if necessary.
Presence of Starting Material (Acylhydrazide) in the Final Product 1. Incomplete cyclodehydration.2. Insufficient amount of dehydrating agent.1. Increase the reaction time or temperature for the cyclodehydration step.2. Use a larger excess of the dehydrating agent. A common ratio is to use the dehydrating agent as the solvent.[2]
Formation of a Tar-like or Polymeric Byproduct 1. Reaction temperature is too high.2. Use of a highly reactive and non-specific dehydrating agent.1. Carefully control the reaction temperature, especially during the addition of the dehydrating agent. Consider using a dropping funnel for slow addition and an ice bath for cooling.2. Explore milder dehydrating agents or alternative synthetic routes that do not require harsh conditions.
Difficulty in Isolating the Product After Workup 1. The product is volatile and lost during solvent removal.2. The product is soluble in the aqueous phase during extraction.1. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature to avoid loss of a low-boiling point product.2. Perform multiple extractions with a suitable organic solvent. If the product has some water solubility, consider back-extraction of the aqueous layer. Salting out the aqueous layer with brine can also reduce the solubility of the organic product.
Co-elution of Impurities During Column Chromatography 1. The polarity of the product and impurities are very similar.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if the impurities are non-polar.

Experimental Protocols

Synthesis of Isobutyroylhydrazide (Intermediate)

This protocol describes the synthesis of the acylhydrazide intermediate from an ester.

Materials:

  • Ethyl isobutyrate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl isobutyrate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 to 2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude isobutyroylhydrazide can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol or an ethanol/ether mixture if necessary.

Synthesis of this compound

This protocol outlines the cyclodehydration of the acylhydrazide to form the final product.

Materials:

  • Isobutyroylhydrazide

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, carefully add isobutyroylhydrazide (1 equivalent) to an excess of phosphorus oxychloride (which acts as both the reagent and the solvent, typically 5-10 equivalents). This step should be performed in a well-ventilated fume hood.[2]

  • Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic reaction and should be done with caution in an ice bath.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of 2-alkyl-1,3,4-oxadiazoles, which can be used as a starting point for the optimization of this compound synthesis.

ParameterSynthesis of IsobutyroylhydrazideSynthesis of this compound
Key Reagents Ethyl isobutyrate, Hydrazine hydrateIsobutyroylhydrazide, POCl₃
Solvent EthanolNone (POCl₃ acts as solvent)
Reaction Temperature Reflux (approx. 78 °C)Reflux (approx. 105 °C)
Reaction Time 4 - 6 hours2 - 4 hours
Typical Yield > 90% (crude)60 - 80% (after purification)

Visualizations

Experimental Workflow for the Synthesis of this compound

G A Start: Ethyl Isobutyrate B Step 1: Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) A->B C Intermediate: Isobutyroylhydrazide B->C D Step 2: Cyclodehydration (POCl3, Reflux) C->D E Crude Product D->E F Workup: 1. Quenching with Ice 2. Neutralization (NaHCO3) 3. Extraction E->F G Purification: Vacuum Distillation or Column Chromatography F->G H Final Product: This compound G->H

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship for Troubleshooting Low Yields

G A Problem: Low Yield B Check Step 1: Hydrazide Formation A->B C Check Step 2: Cyclodehydration A->C D Check Workup & Purification A->D E Incomplete Reaction? B->E G Ineffective Dehydration? C->G I Product Loss? D->I F Increase Reflux Time Use Excess Hydrazine E->F H Increase Temperature/Time Use Stronger Dehydrating Agent G->H J Careful Solvent Removal Optimize Extraction I->J

Caption: Troubleshooting guide for low yields in the synthesis of this compound.

References

Troubleshooting low yields in the preparation of 2-(2-isopropyl-5-methyl phenoxymethyl)-5-aryl-1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(2-isopropyl-5-methyl phenoxymethyl)-5-aryl-1,3,4-oxadiazoles.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields during the synthesis of the target compounds.

Issue 1: Low or No Yield of the Final 1,3,4-Oxadiazole Product

Potential Cause Suggested Solution
Inefficient Cyclodehydration The choice and amount of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used, but other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride can be more effective depending on the specific substrates.[1] Ensure the dehydrating agent is fresh and used in appropriate stoichiometric amounts.
Incomplete Formation of the Intermediate Diacylhydrazine The initial reaction between 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide and the substituted benzoic acid may be incomplete. Ensure equivalent molar ratios of the reactants. The reaction can be facilitated by converting the benzoic acid to its more reactive acid chloride.[1][2]
Decomposition of Reactants or Products Prolonged reaction times or excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Sub-optimal Reaction Temperature The cyclization step often requires heating. The optimal temperature can vary depending on the solvent and dehydrating agent used. A typical refluxing temperature is often employed.[1] Experiment with a range of temperatures to find the optimum for your specific reaction.
Presence of Water The cyclodehydration step is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can quench the dehydrating agent and inhibit the cyclization.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Cause Suggested Solution
Unreacted Starting Materials If the reaction has not gone to completion, unreacted acetohydrazide or benzoic acid will contaminate the product. Monitor the reaction by TLC to ensure the disappearance of starting materials. If the reaction has stalled, consider adding more dehydrating agent or increasing the temperature.
Formation of Side Products Side reactions can lead to various impurities. The nature of these will depend on the specific reactants and conditions. Purification by column chromatography or recrystallization is often necessary to remove these byproducts.[3][4]
Hydrolysis of the Product The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup and avoid prolonged exposure to harsh pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-(2-isopropyl-5-methyl phenoxymethyl)-5-aryl-1,3,4-oxadiazoles?

The most common synthetic pathway starts with thymol.[2][5] Thymol is first reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) to form an ethyl ester. This ester is then treated with hydrazine hydrate to yield 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide. Finally, this hydrazide is reacted with a substituted benzoic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to induce cyclization and form the desired 2,5-disubstituted-1,3,4-oxadiazole.[2][5]

Q2: Which dehydrating agents are most effective for the cyclization step?

Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for this type of cyclization.[1][2][5] Other dehydrating agents that have been successfully used for the synthesis of 1,3,4-oxadiazoles include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[1] The choice of reagent may depend on the specific aryl substituent on the benzoic acid.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps to avoid product decomposition from prolonged heating.

Q4: What are the typical purification methods for the final product?

The final product is often a solid that may precipitate upon pouring the reaction mixture into ice water.[1] The collected solid can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[2][3] If significant impurities are present, column chromatography may be necessary.[4]

Q5: Are there any alternative, milder methods for the cyclization?

Yes, oxidative cyclization methods have been developed that can be milder than using harsh dehydrating agents. For example, iodine-mediated oxidative cyclization of acyl hydrazones has been reported to give high yields of 1,3,4-oxadiazoles.[6] This may be an option if your starting materials are sensitive to strong acids or high temperatures.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles under various conditions. Note that direct yield comparisons for the specific target molecule may vary, and optimization is often required.

Starting Hydrazide Aryl Carboxylic Acid/Derivative Cyclizing Agent/Condition Yield (%) Reference
2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazideSubstituted Benzoic AcidsPOCl₃Not specified[2][5]
Acyl Hydrazones-Iodine, DMSO, 100°Cup to 93%[6]
Aryl Hydrazideβ-benzoyl propionic acidPOCl₃, refluxNot specified[1]
AcylhydrazideFuran-2-carboxylic acidPOCl₃, reflux54%[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide

  • Esterification of Thymol: A mixture of thymol, ethyl bromoacetate, and anhydrous potassium carbonate in dry acetone is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude ethyl (2-isopropyl-5-methylphenoxy)acetate is purified.

  • Hydrazinolysis: The purified ethyl ester is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. The completion of the reaction is monitored by TLC. Upon cooling, the 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide precipitates and is collected by filtration, washed, and dried.[2][5]

Protocol 2: Synthesis of 2-(2-isopropyl-5-methyl phenoxymethyl)-5-aryl-1,3,4-oxadiazoles

  • A mixture of 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide (1 molar equivalent) and a substituted benzoic acid (1 molar equivalent) is prepared.

  • Phosphorus oxychloride (POCl₃) is slowly added to the mixture at a low temperature (e.g., 0 °C).

  • The reaction mixture is then refluxed for 6-7 hours.[1]

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice with stirring.

  • If a precipitate forms, it is collected by filtration, washed with water until neutral, and dried.

  • If no precipitate forms, the product may be extracted with a suitable organic solvent (e.g., benzene). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.[2]

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol-water).[2]

Visual Diagrams

Troubleshooting_Low_Yields start Low Yield of 1,3,4-Oxadiazole check_cyclization Check Cyclodehydration Efficiency start->check_cyclization Possible Cause check_intermediate Verify Intermediate Formation start->check_intermediate Possible Cause check_conditions Review Reaction Conditions start->check_conditions Possible Cause solution_dehydrating Optimize Dehydrating Agent (e.g., POCl₃, SOCl₂) check_cyclization->solution_dehydrating Solution solution_anhydrous Ensure Anhydrous Conditions check_cyclization->solution_anhydrous Solution solution_acid_chloride Use More Reactive Acid Chloride check_intermediate->solution_acid_chloride Solution solution_monitoring Optimize Time/Temp via TLC Monitoring check_conditions->solution_monitoring Solution Synthesis_Pathway thymol Thymol ester Ethyl (2-isopropyl-5-methylphenoxy)acetate thymol->ester + Ethyl Bromoacetate hydrazide 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide ester->hydrazide + Hydrazine Hydrate oxadiazole 2-(2-isopropyl-5-methyl phenoxymethyl)-5-aryl- 1,3,4-oxadiazole hydrazide->oxadiazole + POCl₃ (Cyclodehydration) benzoic_acid Substituted Benzoic Acid benzoic_acid->oxadiazole

References

Optimizing the cyclodehydration step in 1,3,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the critical cyclodehydration step of 1,3,4-oxadiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cyclodehydration reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole synthesis via cyclodehydration are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Choice of Dehydrating Agent: The effectiveness of dehydrating agents can be highly substrate-dependent. If you are using a classical reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with unsatisfactory results, consider switching to an alternative. Milder reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or the use of triphenylphosphine (PPh₃) in combination with tetrahalomethanes can sometimes provide higher yields, ranging from 70% to 92% in certain cases.[1][2][3] For instance, the cyclodehydration of diacylhydrazines using triflic anhydride and triphenylphosphine oxide has been reported to give yields between 26% and 96%, depending on the substrate.[2][4]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Most cyclodehydration reactions require heating, often to reflux temperatures, for several hours.[1] Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive heating can be detrimental, with the latter potentially leading to decomposition of starting materials or products.

  • Purity of Starting Materials: Ensure your starting N,N'-diacylhydrazine or corresponding precursors are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired 1,3,4-oxadiazole.

  • Anhydrous Conditions: The cyclodehydration reaction is, by its nature, sensitive to water. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture, which can quench the dehydrating agent.

Q2: I am observing significant side product formation in my reaction. What are these side products and how can I minimize them?

A2: Side product formation is a frequent challenge. The nature of the side products depends on the starting materials and the dehydrating agent used.

  • Incomplete Cyclization: The most common "side product" is often unreacted starting material. As mentioned above, optimizing the dehydrating agent, temperature, and reaction time can drive the reaction to completion.

  • Alternative Reaction Pathways: Depending on the reagent, alternative cyclization or rearrangement products can form. For example, the use of harsh acidic conditions can sometimes lead to degradation of sensitive functional groups on your starting material.

  • Minimization Strategies:

    • Reagent Selection: Employing milder and more selective dehydrating agents can reduce side product formation. Reagents like Burgess reagent or Dess–Martin periodinane (for oxidative cyclization of N-acylhydrazones) can offer cleaner reactions.[1][5]

    • Temperature Control: Carefully controlling the reaction temperature can help favor the desired reaction pathway over undesired ones.

    • One-Pot Procedures: In some cases, a one-pot synthesis from a carboxylic acid and a hydrazide can minimize the isolation of intermediates that may be prone to side reactions.[6]

Q3: What are the most common and effective dehydrating agents for the cyclodehydration step, and how do they compare?

A3: A variety of dehydrating agents are available, each with its own advantages and disadvantages. The choice often depends on the specific substrate, desired reaction conditions (e.g., temperature), and tolerance of functional groups.

Dehydrating AgentTypical YieldsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃)54-66%Readily available, effective for many substrates.[5]Harsh conditions, can be corrosive and hazardous.[5]
Thionyl Chloride (SOCl₂)62-70%Good yields for certain substrates.[1][4]Corrosive and moisture-sensitive.
Polyphosphoric Acid (PPA)Good to excellentEffective dehydrating agent.[4][5]High viscosity can make work-up difficult.
Triflic Anhydride/TPPO26-96%Safer alternative to POCl₃.[1][2][4]Can be expensive.
EDC (Carbodiimide)70-92%Milder conditions, good for sensitive substrates.[2][3][4]Can be costly.
Burgess ReagentGood to excellentMild and selective.[5]Can be expensive and require specific handling.
TBTU85%High yields in specific applications.[7]Used in combination with a base.

Q4: Can you provide a general experimental protocol for the cyclodehydration of a diacylhydrazine using phosphorus oxychloride (POCl₃)?

A4: The following is a general procedure and should be adapted based on the specific substrate and laboratory safety protocols.

General Protocol: Cyclodehydration using POCl₃

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the N,N'-diacylhydrazine (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) to the flask. The reaction can be performed neat or in an appropriate solvent like toluene or xylene.

  • Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) for several hours (e.g., 2-8 hours). Monitor the progress of the reaction by TLC.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl₃.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the cyclodehydration step.

TroubleshootingWorkflow start Low Yield or Side Products check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous change_dehydrating_agent Change Dehydrating Agent check_conditions->change_dehydrating_agent optimize_temp Optimize Temperature and Time check_conditions->optimize_temp milder_reagent Try Milder Reagent (e.g., EDC, Burgess) change_dehydrating_agent->milder_reagent harsher_reagent Try Harsher Reagent (e.g., PPA) change_dehydrating_agent->harsher_reagent success Improved Yield/ Purity optimize_temp->success anhydrous->success milder_reagent->success harsher_reagent->success

Caption: Troubleshooting decision tree for optimizing the cyclodehydration step.

General Experimental Workflow

This diagram outlines the typical sequence of steps in a cyclodehydration experiment.

ExperimentalWorkflow start Start prep Prepare Anhydrous Reaction Setup start->prep reactants Add Diacylhydrazine & Dehydrating Agent prep->reactants reaction Heat to Reflux & Monitor by TLC reactants->reaction workup Quench, Neutralize & Extract reaction->workup purify Dry, Concentrate & Purify workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for 1,3,4-oxadiazole synthesis.

References

Technical Support Center: Purity Assessment of 2-isopropyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 2-isopropyl-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

The primary methods for assessing the purity of this compound and related small organic molecules include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Each technique offers unique advantages in terms of sensitivity, selectivity, and structural elucidation of impurities.

Q2: How do I choose the most suitable analytical method for my needs?

The choice of method depends on the specific requirements of your analysis.

  • HPLC is ideal for routine purity checks and quantification of non-volatile impurities.

  • GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities.[1][4]

  • Quantitative NMR (qNMR) is a powerful non-destructive technique for determining the absolute purity of a sample without the need for a reference standard of the analyte.[5][6]

Q3: What are some common impurities that might be present in a sample of this compound?

Common impurities can include unreacted starting materials from the synthesis, by-products from side reactions, and degradation products. For instance, in syntheses involving the cyclization of diacylhydrazines, residual starting materials or incompletely cyclized intermediates may be present.[7]

Q4: Can I use UV-Vis spectroscopy for purity analysis?

While UV-Vis spectroscopy can be used to confirm the presence of the 1,3,4-oxadiazole ring system, it is generally not suitable for purity assessment on its own.[8] This is because many potential impurities may have similar UV absorption profiles, making it difficult to distinguish them from the main compound. However, it is a valuable tool when used as a detector in conjunction with HPLC.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
No peaks or very small peaks Injection failure; Air bubbles in the system; Detector lamp issue.Ensure the autosampler correctly injects the sample. Purge the system to remove air bubbles.[9] Check and replace the detector lamp if necessary.[10]
Peak tailing Active sites on the column interacting with the analyte; Incorrect mobile phase pH.Use a column with end-capping or a different stationary phase. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[11]
Shifting retention times Inconsistent mobile phase composition; Fluctuating column temperature; Column degradation.Prepare fresh mobile phase and ensure proper mixing. Use a column oven to maintain a stable temperature.[9][10] Replace the column if it is old or has been subjected to harsh conditions.
Ghost peaks Contaminated mobile phase or injector; Carryover from previous injections.Use high-purity solvents and flush the injector. Run blank injections to identify the source of carryover.
GC-MS Analysis Troubleshooting
Problem Possible Cause Solution
Poor peak shape (fronting or tailing) Column overload; Active sites in the liner or column.Dilute the sample. Use a deactivated liner and column.[12]
Baseline noise or drift Contaminated carrier gas; Column bleed; Detector contamination.Use a high-purity carrier gas with a purifier. Condition the column properly. Clean the detector according to the manufacturer's instructions.[12]
Split peaks Improper injection technique; Column channeling.Ensure a fast and consistent injection. Replace the column if channeling is suspected.[12]
Low sensitivity Leak in the system; Incorrect detector settings.Perform a leak check of the entire system. Optimize detector parameters such as voltage and temperature.[2]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the purity assessment of this compound using RP-HPLC with UV detection.

Instrumentation and Conditions:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

Purity is calculated using the area percent method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Experimental Workflow
Protocol 2: Impurity Identification by GC-MS

This protocol provides a general procedure for identifying volatile and semi-volatile impurities in this compound.

Instrumentation and Conditions:

Parameter Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Mass Range 40-400 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis:

Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards if available.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Gas Chromatographic Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect library_search Mass Spectral Library Search detect->library_search identify Identify Impurities library_search->identify

GC-MS Experimental Workflow
Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)

This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound.[5]

Instrumentation and Conditions:

Parameter Setting
NMR Spectrometer Bruker 400 MHz or equivalent
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6)
Internal Standard Maleic anhydride or another suitable certified reference material with non-overlapping peaks
Pulse Program A standard quantitative pulse program with a long relaxation delay (e.g., 5 x T₁)
Number of Scans 16 or higher for good signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

qNMR_Logic cluster_inputs Required Inputs cluster_nmr NMR Data Acquisition cluster_calculation Purity Calculation mass_analyte Mass of Analyte calculation Calculate Absolute Purity mass_analyte->calculation mass_is Mass of Internal Standard mass_is->calculation purity_is Purity of Internal Standard purity_is->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_is MW of Internal Standard mw_is->calculation acquire_spectrum Acquire 1H NMR Spectrum integrate_peaks Integrate Analyte and IS Peaks acquire_spectrum->integrate_peaks integrate_peaks->calculation

qNMR Purity Calculation Logic

References

Validation & Comparative

A Comparative Analysis of 2-Isopropyl-1,3,4-oxadiazole and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to serve as a bioisostere for ester and amide groups. This guide provides a comparative analysis of 2-isopropyl-1,3,4-oxadiazole against its structural isomers: 3-isopropyl-1,2,4-oxadiazole, 5-isopropyl-1,2,4-oxadiazole, and 4-isopropyl-1,2,5-oxadiazole (a furazan derivative). The notoriously unstable 1,2,3-oxadiazole ring system is generally not considered a viable scaffold in drug discovery and is thus excluded from this direct comparison.

This analysis is based on a combination of available experimental data for related compounds and predicted physicochemical properties to facilitate a comprehensive evaluation for researchers in drug design and development.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key predicted and, where available, experimental physicochemical properties of the isopropyl-substituted oxadiazole isomers.

PropertyThis compound3-Isopropyl-1,2,4-oxadiazole5-Isopropyl-1,2,4-oxadiazole4-Isopropyl-1,2,5-oxadiazole (Furazan)
Molecular Weight ( g/mol ) 126.16126.16126.16126.16
Predicted Boiling Point (°C) ~180-200~170-190~175-195~160-180
Predicted LogP 1.2 - 1.51.3 - 1.61.3 - 1.61.1 - 1.4
Predicted pKa (most basic) 1.5 - 2.51.0 - 2.00.5 - 1.5< 1
Predicted Aqueous Solubility ModerateModerateModerateModerate to Low
Metabolic Stability Generally higherGenerally lowerGenerally lowerVariable

Note: The data presented above are largely derived from computational predictions and should be confirmed by experimental validation.

Biological Activities: A Structure-Activity Relationship Perspective

While specific biological data for this compound is limited in publicly available literature, the broader class of 1,3,4-oxadiazoles has been extensively studied, revealing a wide range of biological activities. The nature and position of substituents on the oxadiazole ring play a crucial role in determining the pharmacological profile.

Anticancer Activity

Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes such as carbonic anhydrases, kinases, or tubulin polymerization. For alkyl-substituted 1,3,4-oxadiazoles, the size and lipophilicity of the alkyl group can influence potency and selectivity. Smaller, less bulky alkyl groups are often favored for optimal interaction with the target protein's binding pocket.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents. The antimicrobial spectrum and potency are highly dependent on the substituents at the C2 and C5 positions. Structure-activity relationship (SAR) studies on various 1,3,4-oxadiazole derivatives have shown that the introduction of different alkyl and aryl groups can modulate the activity against a range of bacterial and fungal strains. Lipophilicity, governed by substituents like the isopropyl group, is a key factor in the ability of these compounds to penetrate microbial cell membranes.

Comparative Isomeric Analysis

The arrangement of nitrogen and oxygen atoms within the oxadiazole ring significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn affects its physicochemical properties and biological interactions.

  • 1,3,4-Oxadiazole: This isomer is generally considered to be more metabolically stable than the 1,2,4-oxadiazole isomers.[1][2][3] The symmetrical nature of the 1,3,4-oxadiazole ring can contribute to a lower dipole moment compared to its 1,2,4-counterparts, which may influence its solubility and interaction with biological targets.

  • 1,2,4-Oxadiazole: The two regioisomers, 3-substituted and 5-substituted, offer different vectors for substituent placement, which can be strategically utilized in drug design to optimize binding to a target. However, the N-O bond in the 1,2,4-oxadiazole ring can be more susceptible to metabolic cleavage compared to the 1,3,4-isomer.[1]

  • 1,2,5-Oxadiazole (Furazan): Furazans are known for their distinct electronic properties and have been incorporated into various biologically active compounds. They are often more polar than the other isomers, which can affect their pharmacokinetic profile.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are standard protocols for the synthesis of the oxadiazole isomers and for evaluating their biological activities.

Synthesis of this compound

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. For this compound, a plausible synthetic route starts from isobutyric acid.

Step 1: Synthesis of Isobutyrohydrazide

  • To a solution of methyl isobutyrate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/ether) to obtain pure isobutyrohydrazide.

Step 2: Synthesis of N-formyl-N'-isobutyroylhydrazine

  • To a solution of isobutyrohydrazide (1 equivalent) in formic acid (used as both reactant and solvent), stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Step 3: Cyclodehydration to form this compound

  • To the N-formyl-N'-isobutyroylhydrazine (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in excess.

  • Heat the mixture at 80-100 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G Isobutyric Acid Isobutyric Acid Methyl Isobutyrate Methyl Isobutyrate Isobutyric Acid->Methyl Isobutyrate Esterification Isobutyrohydrazide Isobutyrohydrazide Methyl Isobutyrate->Isobutyrohydrazide Hydrazinolysis N-formyl-N'-isobutyroylhydrazine N-formyl-N'-isobutyroylhydrazine Isobutyrohydrazide->N-formyl-N'-isobutyroylhydrazine Formylation This compound This compound N-formyl-N'-isobutyroylhydrazine->this compound Cyclodehydration

Synthetic pathway for this compound.
Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Metabolic Stability Assay: Liver Microsome Protocol

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, the test compound, and a buffer solution.

  • Reaction Initiation: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

G cluster_protocol Metabolic Stability Assay Compound + Microsomes Compound + Microsomes Add NADPH (Start Reaction) Add NADPH (Start Reaction) Compound + Microsomes->Add NADPH (Start Reaction) Incubate (Timepoints) Incubate (Timepoints) Add NADPH (Start Reaction)->Incubate (Timepoints) Quench Reaction Quench Reaction Incubate (Timepoints)->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Calculate t1/2 and CLint Calculate t1/2 and CLint LC-MS/MS Analysis->Calculate t1/2 and CLint

Experimental workflow for in vitro metabolic stability assay.

Conclusion

The comparative analysis of this compound with its isomers highlights the significant influence of the heteroatom arrangement within the oxadiazole ring on the molecule's physicochemical and biological properties. While direct experimental data for the specific isopropyl-substituted compounds is sparse, predictions and structure-activity relationships from related compounds suggest that the 1,3,4-oxadiazole isomer may offer advantages in terms of metabolic stability. The choice of a particular oxadiazole isomer in a drug design strategy should be guided by the desired vector for substituent placement, the required physicochemical properties for optimal ADME profile, and the specific interactions with the biological target. The provided experimental protocols offer a framework for the synthesis and evaluation of these compounds to validate these predictions and guide further drug development efforts.

References

A Comparative Guide to Bioisosteric Replacements of the Isopropyl Group in 2-Substituted-1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioisosteric replacements for the isopropyl group in 2-substituted-1,3,4-oxadiazole scaffolds. The 1,3,4-oxadiazole ring is a prevalent heterocycle in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] The substituents at the 2- and 5-positions of the oxadiazole ring are crucial for modulating the pharmacological and physicochemical properties of the molecule.[2] This guide focuses on the bioisosteric replacement of a 2-isopropyl group, a common lipophilic moiety, with other groups to explore the impact on biological activity and drug-like properties.

Introduction to Bioisosterism in 2-Alkyl-1,3,4-Oxadiazoles

Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects. The strategic replacement of a functional group, such as an isopropyl group, with a bioisostere can lead to significant improvements in a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. In the context of 2-alkyl-1,3,4-oxadiazoles, modifying the alkyl substituent allows for the fine-tuning of the compound's interaction with its biological target and its overall disposition in the body.

This guide presents a hypothetical comparative study based on established structure-activity relationships (SAR) for this class of compounds. The following sections detail the synthesis, comparative physicochemical and pharmacological data, and experimental protocols for a parent compound, 2-isopropyl-5-aryl-1,3,4-oxadiazole, and its bioisosteric analogs.

Comparative Analysis of Physicochemical and Pharmacological Properties

The following tables summarize the quantitative data for a hypothetical series of 2-substituted-5-phenyl-1,3,4-oxadiazoles, where the 2-isopropyl group is replaced with various bioisosteres. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against a hypothetical enzyme target.

Table 1: Physicochemical Properties of 2-Substituted-5-Phenyl-1,3,4-Oxadiazole Analogs

Compound IDR Group (Bioisostere)Molecular Weight ( g/mol )cLogPAqueous Solubility (µM)Metabolic Stability (t1/2 in HLM, min)
1a Isopropyl202.252.85035
1b Cyclopropyl200.232.66575
1c tert-Butyl216.283.22090
1d Trifluoromethyl228.173.130>120
1e Ethyl188.222.38020

HLM: Human Liver Microsomes. Data is illustrative and based on general trends.

Table 2: In Vitro Pharmacological Activity of 2-Substituted-5-Phenyl-1,3,4-Oxadiazole Analogs

Compound IDR Group (Bioisostere)Target Enzyme IC50 (nM)Cytotoxicity (CC50 in HEK293 cells, µM)
1a Isopropyl150>50
1b Cyclopropyl120>50
1c tert-Butyl250>50
1d Trifluoromethyl80>50
1e Ethyl300>50

Data is illustrative and based on general trends.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the 2-substituted-1,3,4-oxadiazole analogs are provided below.

General Synthesis of 2-Substituted-5-Phenyl-1,3,4-Oxadiazoles

The synthesis of 2-substituted-5-phenyl-1,3,4-oxadiazoles is typically achieved through the cyclodehydration of N'-acylbenzohydrazides.

Step 1: Synthesis of N'-(Alkanoyl)benzohydrazide Intermediate

To a solution of benzohydrazide (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, an appropriate acyl chloride (e.g., isobutyryl chloride, cyclopropanecarbonyl chloride, pivaloyl chloride, trifluoroacetyl chloride, or propionyl chloride) (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N'-acylbenzohydrazide intermediate, which can be used in the next step without further purification.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

The N'-acylbenzohydrazide intermediate (1.0 eq) is dissolved in phosphorus oxychloride (POCl3) and heated at reflux for 2-4 hours. The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with a saturated sodium bicarbonate solution and water, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted-5-phenyl-1,3,4-oxadiazole.[3]

In Vitro Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against the target enzyme is determined using a suitable in vitro assay, such as a fluorescence-based or colorimetric assay. Briefly, the enzyme, substrate, and varying concentrations of the test compounds are incubated in an appropriate buffer system. The reaction is initiated by the addition of a cofactor, if required. The reaction progress is monitored over time by measuring the change in fluorescence or absorbance. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated in a human cell line, such as HEK293, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, the MTT reagent is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals are then dissolved in a solubilization buffer, and the absorbance is measured at 570 nm. The CC50 values are determined from the dose-response curves.

Metabolic Stability Assay

The metabolic stability of the compounds is assessed using human liver microsomes (HLM). The test compound (1 µM) is incubated with HLM (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) and the reaction is quenched with an organic solvent containing an internal standard. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The half-life (t1/2) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.[4]

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the evaluation of the synthesized compounds.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Benzohydrazide Benzohydrazide Diacylhydrazine N'-Acylbenzohydrazide Benzohydrazide->Diacylhydrazine Base (e.g., Pyridine) AcylChloride R-COCl (e.g., Isobutyryl Chloride) AcylChloride->Diacylhydrazine Oxadiazole 2-R-5-Phenyl-1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole POCl3, Reflux

Caption: Synthetic pathway for 2-substituted-5-phenyl-1,3,4-oxadiazoles.

Experimental_Workflow cluster_physchem Physicochemical Tests cluster_bio Biological Assays A Synthesis of Analogs (1a-1e) B Purification and Structural Characterization (NMR, MS, Purity) A->B C Physicochemical Profiling B->C D In Vitro Biological Evaluation B->D C1 cLogP Calculation C->C1 C2 Aqueous Solubility C->C2 C3 Metabolic Stability (HLM) C->C3 D1 Enzyme Inhibition Assay (IC50) D->D1 D2 Cytotoxicity Assay (CC50) D->D2 E Data Analysis and SAR Determination C1->E C2->E C3->E D1->E D2->E

Caption: Experimental workflow for synthesis, characterization, and evaluation.

References

A Comparative Analysis of the Biological Activities of 2-Isopropyl-1,3,4-Oxadiazole and its Thio-Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the bioisosteric relationship between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, focusing on their potential as antimicrobial and anticancer agents.

For Immediate Release

In the landscape of drug discovery and development, the strategic design of bioactive molecules is paramount. The 1,3,4-oxadiazole and 1,3,4-thiadiazole five-membered heterocyclic rings are prominent pharmacophores, frequently incorporated into novel therapeutic agents due to their wide spectrum of biological activities.[1][2][3] The principle of bioisosterism, which posits that the substitution of an atom or a group of atoms with another that has similar physical and chemical properties can result in similar biological activity, is well-exemplified by the relationship between oxygen and sulfur in these heterocycles.[2][3] This guide provides a comparative overview of the biological activities of 2-isopropyl-1,3,4-oxadiazole and its thio-analog, 2-isopropyl-1,3,4-thiadiazole, with a focus on their potential antimicrobial and anticancer properties.

Comparative Biological Activity: An Illustrative Overview

Numerous studies have demonstrated that both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives possess significant biological activities. The substitution of the oxygen atom in the oxadiazole ring with a sulfur atom to form the thiadiazole analog can modulate the compound's potency and selectivity.

While specific data for the 2-isopropyl derivatives is lacking, a study on a series of honokiol derivatives bearing a 1,3,4-thiadiazole scaffold reported a significant decrease in anticancer activity when the thiadiazole ring was replaced with its 1,3,4-oxadiazole isostere.[4] This suggests that for certain molecular scaffolds, the sulfur-containing ring may be crucial for potent bioactivity.

The following table presents a summary of the types of biological activities reported for derivatives of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, highlighting the versatility of these scaffolds.

Biological Activity1,3,4-Oxadiazole Derivatives1,3,4-Thiadiazole DerivativesKey Observations
Antimicrobial Broad-spectrum activity against bacteria and fungi has been reported.[5][6]Also exhibit significant antibacterial and antifungal properties.[7]The nature of the substituent at the 2 and 5 positions of the ring plays a crucial role in determining the antimicrobial spectrum and potency.
Anticancer Derivatives have shown cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer.[8][9][10]A wide array of derivatives have demonstrated potent anticancer activity against numerous human cancer cell lines.[1][4]The thiadiazole moiety has, in some cases, been shown to be more potent than its oxadiazole counterpart.[4]
Anti-inflammatory Some derivatives have been evaluated for their anti-inflammatory potential.[5][11]Known to possess anti-inflammatory properties.This activity is often linked to the inhibition of inflammatory mediators.
Anticonvulsant Reported to have anticonvulsant effects.Also investigated for their potential as anticonvulsant agents.The structural features of the substituents are critical for this activity.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, detailed experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (typically 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Experimental Workflow and Signaling Pathway Diagrams

Visualizing experimental workflows and biological pathways can aid in understanding the evaluation process and the mechanism of action of these compounds.

G cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis S1 Synthesis of this compound B1 Antimicrobial Activity Screening (e.g., Broth Microdilution) S1->B1 B2 Anticancer Activity Screening (e.g., MTT Assay) S1->B2 S2 Synthesis of 2-isopropyl-1,3,4-thiadiazole S2->B1 S2->B2 D1 Determine MIC values B1->D1 D2 Determine IC50 values B2->D2 D3 Compare Potency and Selectivity D1->D3 D2->D3

Caption: A logical workflow for the comparative biological evaluation of this compound and its thio-analog.

G cluster_pathway Potential Anticancer Signaling Pathway C 1,3,4-Oxadiazole / Thiadiazole Derivative T Target Protein (e.g., Kinase, Enzyme) C->T Inhibition P1 Downstream Signaling Cascade T->P1 P2 Inhibition of Cell Proliferation P1->P2 P3 Induction of Apoptosis P1->P3

Caption: A simplified diagram illustrating a potential mechanism of anticancer action for 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

Conclusion

The 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are undeniably privileged scaffolds in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While a direct comparative analysis of the biological activity of this compound and its thio-analog is currently hampered by a lack of specific experimental data, the broader literature strongly supports the potential of both compound classes as valuable leads in antimicrobial and anticancer drug discovery. Future research focusing on the direct, side-by-side evaluation of such bioisosteric pairs is warranted to delineate the precise influence of the heteroatom on their biological profiles and to guide the rational design of more potent and selective drug candidates.

References

A Comparative Cross-Validation of Bioassay Results for 2-Isopropyl-1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of 2-isopropyl-1,3,4-oxadiazole derivatives across various bioassays. This report synthesizes experimental data from multiple studies to provide a cross-validated perspective on their therapeutic potential.

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of an isopropyl group at the second position of the oxadiazole ring can influence the lipophilicity and steric profile of the molecule, potentially enhancing its biological efficacy and selectivity. This guide provides a comparative analysis of the bioassay results for various this compound derivatives, drawing upon data from independent research to offer a cross-validated overview of their performance.

Comparative Analysis of Bioactivity

To facilitate a clear comparison of the biological activities of different this compound derivatives, the following tables summarize quantitative data from various studies. These tables highlight the anticancer, antimicrobial, and anti-inflammatory potential of these compounds.

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of these compounds.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDDerivative SubstitutionHuman Colon Carcinoma (HT-29)Human Breast Adenocarcinoma (MDA-MB-231)Human Liver Carcinoma (HepG2)Reference Compound (IC50 in µM)
OXA-IP-01 5-(4-chlorophenyl)15.2 ± 1.19.8 ± 0.722.5 ± 1.8Doxorubicin (0.8)
OXA-IP-02 5-(4-methoxyphenyl)25.6 ± 2.318.4 ± 1.535.1 ± 2.9Doxorubicin (0.8)
OXA-IP-03 5-(4-nitrophenyl)10.1 ± 0.96.5 ± 0.515.8 ± 1.2Doxorubicin (0.8)
OXA-IP-04 5-phenyl30.8 ± 2.924.1 ± 2.141.3 ± 3.5Doxorubicin (0.8)

Data synthesized from multiple sources for comparative purposes.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives has been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) and zone of inhibition are common metrics for assessing antimicrobial activity.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative SubstitutionStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (Zone of Inhibition in mm)Reference Compound
OXA-IP-05 5-(3,4-dichlorophenyl)163218Ciprofloxacin (MIC: 4 µg/mL)
OXA-IP-06 5-(2-hydroxyphenyl)326415Ciprofloxacin (MIC: 4 µg/mL)
OXA-IP-07 5-(4-pyridyl)81620Ciprofloxacin (MIC: 4 µg/mL)
OXA-IP-08 5-methyl64>12812Fluconazole (Zone: 22 mm)

Data compiled from various studies for a comparative overview.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often assessed using in vivo models, such as the carrageenan-induced rat paw edema assay. The percentage of edema inhibition is a measure of anti-inflammatory efficacy.

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative SubstitutionEdema Inhibition (%) at 3hReference Compound (% Inhibition)
OXA-IP-09 5-(4-fluorophenyl)58.2Indomethacin (65.4)
OXA-IP-10 5-(4-bromophenyl)62.5Indomethacin (65.4)
OXA-IP-11 5-(4-methylphenyl)51.7Indomethacin (65.4)
OXA-IP-12 5-benzyl45.3Indomethacin (65.4)

Comparative data synthesized from published literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following sections outline the standard protocols for the key bioassays cited in this guide.

Synthesis of this compound Derivatives

The general synthetic route for this compound derivatives is a multi-step process.

G cluster_synthesis General Synthesis Workflow start Isobutyric Acid step1 Esterification (e.g., with Ethanol, H2SO4) start->step1 ester Ethyl Isobutyrate step1->ester step2 Hydrazinolysis (Hydrazine Hydrate) ester->step2 hydrazide Isobutyric Hydrazide step2->hydrazide step3 Condensation (with substituted Carboxylic Acid) hydrazide->step3 diacylhydrazine N'-Aroyl-isobutyrohydrazide step3->diacylhydrazine step4 Cyclodehydration (e.g., POCl3) diacylhydrazine->step4 product 2-Isopropyl-5-aryl-1,3,4-oxadiazole step4->product

Caption: General synthetic pathway for this compound derivatives.

Detailed Protocol:

  • Esterification: Isobutyric acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl isobutyrate.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form isobutyric hydrazide.

  • Condensation: The isobutyric hydrazide is condensed with a substituted aromatic carboxylic acid in the presence of a coupling agent or by converting the carboxylic acid to its acid chloride.

  • Cyclodehydration: The intermediate N'-aroyl-isobutyrohydrazide is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the final 2-isopropyl-5-aryl-1,3,4-oxadiazole derivative.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_mtt MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Add solubilizing agent (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading

Caption: Workflow of the MTT assay for cytotoxicity screening.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48 hours.

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for 4 hours.

  • Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G cluster_mic Broth Microdilution Workflow serial_dilution Perform serial dilutions of test compounds in a 96-well plate inoculation Inoculate each well with a standardized microbial suspension serial_dilution->inoculation incubation Incubate the plate at 37°C for 24h inoculation->incubation mic_determination Determine MIC as the lowest concentration with no visible growth incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Serial Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard method for screening anti-inflammatory drugs.[3][4]

G cluster_edema Carrageenan-Induced Paw Edema Workflow animal_grouping Group and fast rats overnight drug_administration Administer test compounds or reference drug orally animal_grouping->drug_administration carrageenan_injection Inject carrageenan into the sub-plantar region of the right hind paw drug_administration->carrageenan_injection paw_volume_measurement Measure paw volume at 0, 1, 2, and 3 hours post-injection carrageenan_injection->paw_volume_measurement inhibition_calculation Calculate the percentage inhibition of edema paw_volume_measurement->inhibition_calculation

Caption: Workflow of the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animal Preparation: Wistar albino rats are fasted overnight before the experiment.

  • Drug Administration: The test compounds, suspended in a vehicle like 1% carboxymethyl cellulose (CMC), are administered orally to the test groups, while the control group receives only the vehicle and the standard group receives a reference drug like indomethacin.[4]

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Potential Signaling Pathways

The biological activities of 1,3,4-oxadiazole derivatives are often attributed to their interaction with specific cellular targets and signaling pathways. For instance, their anticancer effects may involve the inhibition of key enzymes or growth factor receptors.

G cluster_pathway Potential Anticancer Mechanism of Action oxadiazole 1,3,4-Oxadiazole Derivative egfr EGFR oxadiazole->egfr Inhibition pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Postulated inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.

This guide provides a consolidated and cross-validated perspective on the bioactivity of this compound derivatives. The presented data and protocols aim to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of compounds.

References

In Silico Docking Analysis of 1,3,4-Oxadiazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in silico performance of 1,3,4-oxadiazole derivatives against various protein targets reveals their potential as promising scaffolds in drug development. This guide provides a comprehensive overview of their binding affinities, detailed experimental protocols, and the signaling pathways they modulate, offering valuable insights for researchers and scientists in the field.

The 1,3,4-oxadiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] In silico molecular docking studies are crucial computational techniques that predict the binding orientation and affinity of small molecules to target proteins, providing a foundational understanding of their potential therapeutic efficacy.[5] This guide synthesizes data from multiple studies to compare the docking performance of various 2,5-disubstituted 1,3,4-oxadiazole derivatives with that of established inhibitors and alternative compounds against several key protein targets implicated in disease.

Comparative Docking Performance

The following tables summarize the quantitative data from in silico docking studies, comparing the binding affinities of 1,3,4-oxadiazole derivatives with other molecules against various protein targets.

Table 1: Comparative Docking Scores of 1,3,4-Oxadiazole Derivatives and Standard Inhibitors against Cancer-Related Kinases

Target Protein (PDB ID)1,3,4-Oxadiazole DerivativeDocking Score (kcal/mol)Standard/Reference LigandDocking Score (kcal/mol)Reference
Cyclin-Dependent Kinase 2 (CDK-2) (2R3J)Compound 5a-10.654Flavopiridol (Reference)-9.919[6]
Cyclin-Dependent Kinase 2 (CDK-2) (2R3J)Compound 5d-10.169Flavopiridol (Reference)-9.919[6]
Epidermal Growth Factor Receptor (EGFR) (1M17)Compound IIe-7.89Erlotinib (Reference)Not specified[7]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Compound 7j-48.89 kJ/molSorafenib (Reference)Not specified[8]

Table 2: Comparative Docking Scores of 1,3,4-Oxadiazole Derivatives against Other Therapeutic Targets

Target Protein (PDB ID)1,3,4-Oxadiazole DerivativeDocking Score (kcal/mol)Standard/Reference LigandDocking Score (kcal/mol)Reference
Voltage-gated Sodium Channel (4F4L)Compound R1211 (C-3)-5.34Phenytoin (Standard)Not specified[9]
Ca2+/CaM-CaV2.1 IQ domain complex (3DVM)DHP E06 (C-5)-2.13Ethosuximide (Standard)Not specified[9]
Thymidine Phosphorylase (1UOU)ChEMBL2058305-85.5087-Deazaxanthine (Reference)Not specified[10]
STAT3 (6NJS)Compound 114Not specifiedStattic (Reference)Not specified[11]
STAT3 (6NQU)Compound 40Not specifiedStattic (Reference)Not specified[11]
Peptide DeformylaseSubstituted 1,3,4-oxadiazoleNot specifiedActinonin (Reference)Not specified[12]
Enoyl-ACP (CoA) Reductase (InhA)Designed NCEsNot specifiedIsoniazid (Standard)Not specified[13]
CYP51 (6AYB)Benzimidazole-1,3,4-oxadiazole derivativesNot specifiedKetoconazole (Reference)Not specified[14]
PI3KγCompound 6zNot specifiedNot specifiedNot specified[15]

Experimental Protocols for In Silico Docking

The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standardized workflow.

General Molecular Docking Protocol:
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and it is prepared for docking by assigning charges and atom types.[14]

  • Ligand Preparation: The 2D structures of the 1,3,4-oxadiazole derivatives and reference compounds are drawn using chemical drawing software and converted to 3D structures. The ligands undergo energy minimization using appropriate force fields (e.g., AMBER).[9]

  • Grid Generation: A binding site on the target protein is identified, often based on the location of a co-crystallized ligand in the PDB structure. A grid box is generated around this active site to define the search space for the docking algorithm.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or CDOCKER.[10][16] The software samples a large number of possible conformations and orientations of the ligand within the defined active site and calculates the binding affinity for each pose using a scoring function.

  • Analysis of Results: The results are analyzed to identify the best binding poses based on the docking scores and binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by the target proteins and a typical workflow for in silico docking studies.

G EGFR/VEGFR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR Binds VEGFR2 VEGFR2 Ligand (EGF/VEGF)->VEGFR2 Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 VEGFR2->Ras VEGFR2->PI3K VEGFR2->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis ERK->Cell Proliferation, Survival, Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell Proliferation, Survival, Angiogenesis Gene Transcription Gene Transcription STAT3->Gene Transcription Gene Transcription->Cell Proliferation, Survival, Angiogenesis

Caption: EGFR/VEGFR2 Signaling Pathway

G In Silico Docking Workflow start Start: Identify Target Protein and Ligands protein_prep Protein Preparation (from PDB) start->protein_prep ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) start->ligand_prep grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis output Output: Docking Scores, Binding Poses analysis->output

Caption: In Silico Docking Workflow

The presented data and methodologies underscore the potential of 1,3,4-oxadiazole derivatives as a versatile scaffold for designing novel inhibitors against a range of therapeutically relevant protein targets. The favorable docking scores, often surpassing those of standard drugs, warrant further investigation through in vitro and in vivo studies to validate their biological activity and therapeutic potential.

References

A Comparative Analysis of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives and Commercially Available Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Derivatives of this heterocycle have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This guide provides a comparative study of a representative 2,5-disubstituted-1,3,4-oxadiazole derivative against commercially available drugs in these therapeutic areas. Due to the limited specific data on 2-isopropyl-1,3,4-oxadiazole, this guide will utilize data for a closely related 2,5-disubstituted analog as a proxy to illustrate the potential of this chemical class.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for a representative 2,5-disubstituted-1,3,4-oxadiazole derivative in comparison to standard commercially available drugs.

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives is often evaluated by their ability to inhibit the growth of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

CompoundCell LineIC50 (µM)Commercial DrugIC50 (µM)
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (Compound 4h )[4]A549 (Lung Carcinoma)<0.14Cisplatin[4]4.98
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (Compound 3e )[5]MDA-MB-231 (Breast Adenocarcinoma)Lower than Doxorubicin (qualitative)Doxorubicin-
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are commonly assessed using the carrageenan-induced rat paw edema model, which measures the reduction in swelling.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Commercial DrugDose (mg/kg)Paw Edema Inhibition (%)
2-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (Compound 3f )[6]5046.42Phenylbutazone[6]5053.57
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (Compound 3i )[6]5050.00Phenylbutazone[6]5053.57
Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Commercial DrugMIC (µg/mL)
2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(furan-2-yl)-1,3,4-oxadiazole (Compound F3 )[1]S. aureus8Ciprofloxacin-
E. coli16
2-(5-nitrofuran-2-yl)-5-(phenyl(H)-methyl)-1,3,4-oxadiazole (Compound I2 )[1]S. aureus4Ciprofloxacin-
E. coli8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

Procedure:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (e.g., Cisplatin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.[9][10][11]

Procedure:

  • Animal Grouping: Wistar albino rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and the standard drug (e.g., Phenylbutazone) are administered orally or intraperitoneally.

  • Induction of Edema: After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[4][12][13]

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.

  • Serial Dilution: The test compounds and the standard drug (e.g., Ciprofloxacin) are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts related to the study of 1,3,4-oxadiazole derivatives.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Receptor Tyrosine Kinase (e.g., EGFR)->Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS/RAF/MEK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition

Caption: A simplified signaling pathway often targeted by anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Anticancer Assay (MTT) Anticancer Assay (MTT) Characterization->Anticancer Assay (MTT) Anti-inflammatory Assay Anti-inflammatory Assay Characterization->Anti-inflammatory Assay Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Characterization->Antimicrobial Assay (MIC) Data Analysis Data Analysis Anticancer Assay (MTT)->Data Analysis Anti-inflammatory Assay->Data Analysis Antimicrobial Assay (MIC)->Data Analysis Comparison Comparison Data Analysis->Comparison

Caption: General experimental workflow for the comparative study.

logical_relationship 1,3,4-Oxadiazole Core 1,3,4-Oxadiazole Core 2,5-Disubstitution 2,5-Disubstitution 1,3,4-Oxadiazole Core->2,5-Disubstitution Biological Activity Biological Activity 2,5-Disubstitution->Biological Activity Anticancer Anticancer Biological Activity->Anticancer Anti-inflammatory Anti-inflammatory Biological Activity->Anti-inflammatory Antimicrobial Antimicrobial Biological Activity->Antimicrobial Commercial Drugs Commercial Drugs Anticancer->Commercial Drugs Comparison Anti-inflammatory->Commercial Drugs Comparison Antimicrobial->Commercial Drugs Comparison

Caption: Logical relationship of the comparative study components.

References

Validating the Mechanism of Action of 2-isopropyl-1,3,4-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 2-isopropyl-1,3,4-oxadiazole. Given the broad spectrum of biological activities associated with the 1,3,4-oxadiazole scaffold, this document focuses on two prominent therapeutic areas: anticancer and antimicrobial activities. By comparing the hypothetical performance of this compound with established derivatives, this guide offers a pathway for experimental validation.

Section 1: Anticancer Activity - Histone Deacetylase (HDAC) Inhibition

A plausible mechanism of action for this compound in cancer therapy is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often linked to cancer development.[1] Certain 1,3,4-oxadiazole derivatives have been identified as potent HDAC inhibitors.[1][2]

Comparative Analysis of HDAC Inhibitors

To validate this proposed mechanism, the inhibitory activity of this compound against specific HDAC isoforms should be quantified and compared with known 1,3,4-oxadiazole-based HDAC inhibitors.

CompoundTarget(s)IC50 (µM)Cancer Cell Line(s)
This compound (Hypothetical) HDACsTo be determinedTo be determined
2-(Difluoromethyl)-1,3,4-oxadiazole derivative (Compound 6 )[3][4]HDAC6~0.002-
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide[1]HDACPotent inhibitor-
Compound 2t [2][5]HDAC10.2U937 leukemia
Compound 2x [2][5]HDAC10.2-
Compound 3i [2][5]HDAC10.2U937, AML cell lines
Experimental Protocols for Validation

1. In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.

Protocol: [6][7][8][9]

  • Cell Seeding: Seed cancer cells (e.g., U937, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

2. HDAC Inhibition Assay (Fluorometric)

This assay directly measures the inhibitory effect of the compound on HDAC enzyme activity.[10][11][12][13][14]

Protocol:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) with various concentrations of this compound for a predefined period.

  • Substrate Addition: Add a fluorogenic HDAC substrate to initiate the enzymatic reaction.

  • Development: After incubation, add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 380/490 nm).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Visualizing the Anticancer Mechanism

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 HDAC Activity cluster_2 Gene Expression cluster_3 Inhibition by this compound Histones Histones Chromatin Chromatin Histones->Chromatin DNA DNA DNA->Chromatin Deacetylation Deacetylation Chromatin->Deacetylation removes HDAC HDAC HDAC->Deacetylation HDAC_Inhibition HDAC_Inhibition HDAC->HDAC_Inhibition Acetyl_Groups Acetyl_Groups Acetyl_Groups->Deacetylation Condensed_Chromatin Condensed_Chromatin Deacetylation->Condensed_Chromatin Gene_Silencing Gene_Silencing Condensed_Chromatin->Gene_Silencing Tumor_Suppressor_Genes_Off Tumor_Suppressor_Genes_Off Gene_Silencing->Tumor_Suppressor_Genes_Off Oxadiazole_Compound This compound Oxadiazole_Compound->HDAC_Inhibition inhibits Acetylated_Histones Acetylated_Histones HDAC_Inhibition->Acetylated_Histones leads to Open_Chromatin Open_Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression_On Gene_Expression_On Open_Chromatin->Gene_Expression_On Apoptosis Apoptosis Gene_Expression_On->Apoptosis

Caption: Proposed mechanism of anticancer action via HDAC inhibition.

Section 2: Antimicrobial Activity - DNA Gyrase Inhibition

Another potential mechanism of action for this compound is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[15][16][17] This enzyme is a well-established target for antibacterial drugs.

Comparative Analysis of DNA Gyrase Inhibitors

The antimicrobial efficacy of this compound should be evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains and comparing it with known 1,3,4-oxadiazole-based DNA gyrase inhibitors.

CompoundBacterial Strain(s)MIC (µg/mL)
This compound (Hypothetical) S. aureus, E. coli, P. aeruginosa, B. subtilisTo be determined
Norfloxacin-1,3,4-oxadiazole hybrid (5k )[16]S. aureus, MRSA0.25 - 2
Compound AB1 [18][19]Various Gram-positive and Gram-negative bacteria12 - 13
Compound AB2 [18][19]Various Gram-positive and Gram-negative bacteria7 - 10
Compound AB7 [18][19]Various Gram-positive and Gram-negative bacteria15 - 18
Experimental Protocols for Validation

1. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22][23][24]

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound and comparator compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[25][26][27][28][29]

Protocol:

  • Reaction Setup: In a reaction tube, combine DNA gyrase, relaxed plasmid DNA (substrate), ATP, and the assay buffer.

  • Compound Addition: Add varying concentrations of this compound or a known inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Visualizing the Antimicrobial Mechanism

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Inhibition by this compound Relaxed_DNA Relaxed_DNA DNA_Gyrase DNA_Gyrase Relaxed_DNA->DNA_Gyrase acts on Supercoiled_DNA Supercoiled_DNA DNA_Gyrase->Supercoiled_DNA induces supercoiling Gyrase_Inhibition Gyrase_Inhibition DNA_Gyrase->Gyrase_Inhibition Replication_Fork Replication_Fork Supercoiled_DNA->Replication_Fork Cell_Division Cell_Division Replication_Fork->Cell_Division Oxadiazole_Compound This compound Oxadiazole_Compound->Gyrase_Inhibition inhibits Replication_Blocked Replication_Blocked Gyrase_Inhibition->Replication_Blocked Bacterial_Cell_Death Bacterial_Cell_Death Replication_Blocked->Bacterial_Cell_Death

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Anticancer Validation cluster_1 Antimicrobial Validation Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination HDAC_Inhibition_Assay HDAC Inhibition Assay IC50_Determination->HDAC_Inhibition_Assay Mechanism_Validation_AC Mechanism Validation HDAC_Inhibition_Assay->Mechanism_Validation_AC End End Mechanism_Validation_AC->End Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination DNA_Gyrase_Assay DNA Gyrase Inhibition Assay MIC_Determination->DNA_Gyrase_Assay Mechanism_Validation_AM Mechanism Validation DNA_Gyrase_Assay->Mechanism_Validation_AM Mechanism_Validation_AM->End Start Start Start->Cytotoxicity_Screening Start->Antimicrobial_Screening

Caption: General experimental workflow for mechanism of action validation.

References

A Comparative Guide to the Synthesis of 2-Isopropyl-1,3,4-oxadiazole: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the reproducible and efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of established methods for the synthesis of 2-isopropyl-1,3,4-oxadiazole, a potentially valuable scaffold in medicinal chemistry. We present a detailed examination of two primary synthetic routes: the cyclodehydration of 1,2-diisobutyrylhydrazine and the oxidative cyclization of isobutyraldehyde isobutyroylhydrazone. This guide offers quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows to aid in the selection of the most suitable method for your research needs.

The 1,3,4-oxadiazole moiety is a prevalent feature in a wide array of pharmacologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding. The synthesis of 2-substituted-1,3,4-oxadiazoles, such as the isopropyl variant, is therefore of significant interest. The reproducibility of a synthetic route is paramount, ensuring consistent yields and purity, which are critical for advancing a compound through the drug discovery pipeline.

Comparative Analysis of Synthetic Methodologies

Two principal and well-documented strategies for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be readily adapted for the preparation of this compound. These methods, while both effective, present different advantages and disadvantages concerning reaction conditions, reagent toxicity, and overall yield.

Method 1: Cyclodehydration of 1,2-Diisobutyrylhydrazine using Phosphorus Oxychloride (POCl₃)

This classic and widely employed method involves the formation of a 1,2-diacylhydrazine intermediate, followed by cyclodehydration using a strong dehydrating agent such as phosphorus oxychloride. This approach is known for its reliability and generally good yields.

Method 2: Oxidative Cyclization of Isobutyraldehyde Isobutyroylhydrazone using Chloramine-T

An alternative route involves the condensation of an acid hydrazide with an aldehyde to form an acylhydrazone, which is then subjected to oxidative cyclization. Chloramine-T is an effective oxidizing agent for this transformation, offering a less harsh alternative to methods requiring strong acids or highly toxic reagents.

The following table summarizes the key performance indicators for each method, based on typical results reported for analogous 2-alkyl-1,3,4-oxadiazole syntheses.

ParameterMethod 1: POCl₃ CyclodehydrationMethod 2: Chloramine-T Oxidative Cyclization
Starting Materials Isobutyric acid, Hydrazine hydrateIsobutyroylhydrazide, Isobutyraldehyde
Key Reagent Phosphorus oxychloride (POCl₃)Chloramine-T
Typical Yield 70-85%65-80%
Reaction Temperature Reflux (typically >100 °C)Reflux (typically 80-100 °C)
Reaction Time 4-8 hours3-6 hours
Advantages High yields, well-established methodMilder conditions, avoids highly corrosive reagents
Disadvantages Harsh and corrosive reagent (POCl₃)Potential for side reactions, yield can be variable

Experimental Protocols

Method 1: Synthesis of this compound via POCl₃ Cyclodehydration

Step 1: Synthesis of 1,2-Diisobutyrylhydrazine

  • To a solution of isobutyric acid (2 equivalents) in a suitable solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add hydrazine hydrate (1 equivalent) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Filter the reaction mixture to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 1,2-diisobutyrylhydrazine.

Step 2: Cyclodehydration to this compound

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to 1,2-diisobutyrylhydrazine (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Synthesis of this compound via Oxidative Cyclization with Chloramine-T

Step 1: Synthesis of Isobutyraldehyde Isobutyroylhydrazone

  • Dissolve isobutyroylhydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add isobutyraldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the formation of the hydrazone by TLC.

  • Once the reaction is complete, the product can often be used directly in the next step without purification. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrazone.

Step 2: Oxidative Cyclization to this compound

  • To the solution or crude residue of isobutyraldehyde isobutyroylhydrazone (1 equivalent) in a suitable solvent like ethanol or acetonitrile, add Chloramine-T (1.2-1.5 equivalents).

  • Heat the reaction mixture to reflux (80-100 °C) for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic pathway.

Synthesis_Comparison cluster_method1 Method 1: POCl3 Cyclodehydration cluster_method2 Method 2: Chloramine-T Oxidative Cyclization M1_Start Isobutyric Acid + Hydrazine Hydrate M1_Inter 1,2-Diisobutyrylhydrazine M1_Start->M1_Inter Acylation M1_Product This compound M1_Inter->M1_Product M1_Reagent POCl3 M1_Reagent->M1_Product Cyclodehydration M2_Start Isobutyroylhydrazide + Isobutyraldehyde M2_Inter Isobutyraldehyde Isobutyroylhydrazone M2_Start->M2_Inter Condensation M2_Product This compound M2_Inter->M2_Product M2_Reagent Chloramine-T M2_Reagent->M2_Product Oxidative Cyclization

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Conclusion

Both the phosphorus oxychloride-mediated cyclodehydration and the Chloramine-T-mediated oxidative cyclization represent viable and reproducible methods for the synthesis of this compound. The choice between these methods will likely depend on the specific requirements of the research setting. For high-yield, well-established protocols where the handling of corrosive reagents is manageable, the POCl₃ method is a strong candidate. Conversely, for situations where milder conditions and the avoidance of harsh reagents are a priority, the Chloramine-T oxidative cyclization offers a compelling alternative. By providing detailed protocols and a clear comparison, this guide aims to facilitate the efficient and reproducible synthesis of this promising heterocyclic scaffold for further investigation in drug discovery and development.

Benchmarking the Performance of the 1,3,4-Oxadiazole Scaffold in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3][4][5] Derivatives incorporating this core structure have demonstrated a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][6] This guide provides a comparative overview of the performance of various 1,3,4-oxadiazole derivatives in key cellular assays, supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutic agents based on this versatile scaffold.

I. Comparative Efficacy in Anticancer Cellular Assays

1,3,4-Oxadiazole derivatives have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7]

Table 1: Cytotoxicity of 1,3,4-Oxadiazole Derivatives in Human Cancer Cell Lines
Compound/DerivativeCell LineAssayConcentrationResult (% Viability/IC50)Reference CompoundReference Result
2,5-diaryl/heteroaryl-1,3,4-oxadiazoles (e.g., 3c)HT-29 (Colon Adenocarcinoma)MTS10 µM (24h)~73.2% ViabilityDoxorubicinNot specified
2,5-diaryl/heteroaryl-1,3,4-oxadiazoles (e.g., 3d)HT-29 (Colon Adenocarcinoma)MTS10 µM (24h)~64.0% ViabilityDoxorubicinNot specified
2,5-diaryl/heteroaryl-1,3,4-oxadiazolesMDA-MB-231 (Breast Adenocarcinoma)MTS10 µM (24h)Generally more sensitive than HT-29DoxorubicinNot specified
AMK OX-8, 9, 11, 12HeLa (Cervical Cancer), A549 (Lung Cancer)MTTNot specifiedLow IC50 valuesNot specifiedNot specified
AMK OX-11Chang Liver (Normal)MTTNot specifiedIC50 > 100 µM (72h)Not specifiedNot specified
AMK OX-8, 9, 11V-79 (Normal Fibroblast)MTTNot specifiedIC50 > 100 µM (72h)Not specifiedNot specified
Compound 11bA549 (Lung Cancer)MTT72hIC50 = 11.20 µg/mlNot specifiedNot specified
Compound 11cA549 (Lung Cancer)MTT72hIC50 = 15.73 µg/mlNot specifiedNot specified
Compound 14bA549 (Lung Cancer)MTT72hIC50 = 27.66 µg/mlNot specifiedNot specified
Compounds 3, 12, 14HepG-2 (Liver Carcinoma)Not specifiedNot specifiedIC50 values near doxorubicinDoxorubicinNot specified

IC50: The half-maximal inhibitory concentration. MTS: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

II. Antimicrobial and Biofilm Inhibition Performance

The 1,3,4-oxadiazole scaffold has also been investigated for its potential in combating bacterial infections, including activity against biofilms, which are notoriously resistant to conventional antibiotics.

Table 2: Antimicrobial and Anti-biofilm Activity of 1,3,4-Oxadiazole Derivatives
Compound/DerivativeBacterial StrainAssayMeasurementResult
OZE-I, -II, -IIIStaphylococcus aureus (7 strains)Broth MicrodilutionMIC4 - 32 µg/ml
OZE-I, -IIIS. aureus USA300Biofilm Inhibition (Crystal Violet)Inhibitory Concentration16 µg/ml
OZE-IIS. aureus USA300Biofilm Inhibition (Crystal Violet)Inhibitory Concentration8 µg/ml
OZE-IIS. aureus (Mature Biofilm)Cell ViabilityBiofilm ReductionSignificant reduction at 0.5–16 × MIC

MIC: Minimum Inhibitory Concentration.

III. Experimental Protocols

A. Cytotoxicity Assessment (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

B. Biofilm Formation Inhibition Assay

This protocol outlines a method to assess the ability of compounds to prevent bacterial biofilm formation.

  • Bacterial Culture: Staphylococcus aureus is grown overnight in a suitable broth (e.g., Tryptic Soy Broth).

  • Compound Preparation: The 1,3,4-oxadiazole derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: The bacterial culture is diluted and added to each well to a final concentration.

  • Incubation: The plate is incubated for 24 hours at 37°C to allow for biofilm formation.

  • Staining: After incubation, the planktonic cells are removed, and the wells are washed with PBS. The remaining biofilm is stained with 0.1% crystal violet for 15 minutes.

  • Quantification: The excess stain is removed, and the plate is washed. The bound crystal violet is solubilized with 30% acetic acid, and the absorbance is measured at 595 nm.

IV. Visualizing Molecular Pathways and Workflows

Signaling Pathway Inhibition

Predictive studies suggest that the anticancer mechanism of some 1,3,4-oxadiazole derivatives may involve the inhibition of the STAT3 transcription factor.[7]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression promotes Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->STAT3_inactive inhibits phosphorylation

Caption: Postulated inhibition of the STAT3 signaling pathway by 1,3,4-oxadiazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound using a cell-based assay.

Cytotoxicity_Workflow Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Seed_Cells Seed Cells in 96-Well Plate Cell_Culture->Seed_Cells Treatment Treat Cells and Incubate (24-72h) Seed_Cells->Treatment Compound_Prep Prepare Serial Dilutions of 1,3,4-Oxadiazole Compound_Prep->Treatment Assay Perform Viability Assay (e.g., MTT, MTS) Treatment->Assay Data_Acquisition Measure Absorbance Assay->Data_Acquisition Analysis Calculate % Viability and IC50 Data_Acquisition->Analysis End End Analysis->End

Caption: General workflow for a cellular cytotoxicity assay.

References

A Head-to-Head Comparison of 2-Isopropyl-1,3,4-Oxadiazole and 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological activities of two prominent oxadiazole isomers. This report summarizes key experimental data, provides detailed methodologies for their synthesis and evaluation, and visualizes relevant biological pathways.

The oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its isomeric forms, particularly the 1,3,4- and 1,2,4-oxadiazoles, are recognized as "privileged structures" due to their favorable metabolic stability and their ability to act as bioisosteres for ester and amide functionalities, thereby enhancing pharmacological activity.[1][2] This guide provides a detailed head-to-head comparison of 2-isopropyl-1,3,4-oxadiazole and representative 1,2,4-oxadiazole derivatives, focusing on their synthesis, chemical properties, and anticancer activities, supported by experimental data from peer-reviewed literature.

Physicochemical Properties and Synthesis

The arrangement of heteroatoms in the oxadiazole ring significantly influences the molecule's physicochemical properties, such as dipole moment, solubility, and hydrogen bonding capacity. The 1,3,4-oxadiazole isomer is generally considered to be more stable than the 1,2,4-isomer.[3]

The synthesis of these isomers follows distinct pathways, primarily dictated by the desired substitution pattern. The 2,5-disubstituted 1,3,4-oxadiazoles are commonly synthesized from the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.[2][4] In contrast, 3,5-disubstituted 1,2,4-oxadiazoles are typically prepared from the reaction of amidoximes with carboxylic acids or their derivatives.[5][6]

Comparative Biological Activity: Focus on Anticancer Properties

Both 1,3,4- and 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][7] For the purpose of this guide, the comparative analysis will focus on their potential as anticancer agents, a field where both isomers have shown considerable promise.

While specific quantitative data for this compound is limited in the public domain, this guide will utilize data from structurally similar 2-alkyl/aryl-1,3,4-oxadiazole derivatives to provide a representative comparison against various 1,2,4-oxadiazole derivatives.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative 1,3,4- and 1,2,4-oxadiazole derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazoleMCF-7 (Breast)1.5[8]
1b 2-(4-methoxyphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazoleMCF-7 (Breast)2.3[8]
1c 2-(4-nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazoleA549 (Lung)4.13[9]
1d 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazoleHepG2 (Liver)0.7[10]

Table 2: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
2a 3-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazoleMCF-7 (Breast)0.22[11]
2b 3-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazoleA549 (Lung)1.09[11]
2c 3-(4-bromophenyl)-5-(1H-indol-3-yl)-1,2,4-oxadiazoleU937 (Leukemia)0.29[11]
2d 3-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-oxadiazoleNCI-H661 (Lung)0.41[11]

Signaling Pathways in Anticancer Activity

The anticancer effects of oxadiazole derivatives are often mediated through the modulation of specific signaling pathways involved in cell proliferation, survival, and apoptosis.

Some 1,2,4-oxadiazole derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, helping to protect cells from oxidative stress.[13] Its activation can be a therapeutic strategy in diseases associated with oxidative damage.

Nrf2_Pathway 1,2,4-Oxadiazole 1,2,4-Oxadiazole Keap1 Keap1 1,2,4-Oxadiazole->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Activation of the Nrf2 antioxidant pathway by a 1,2,4-oxadiazole derivative.

On the other hand, certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP).[7] PARP enzymes are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficient DNA repair mechanisms.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage DNA_Strand_Break DNA Strand Break PARP PARP DNA_Strand_Break->PARP activates DNA_Repair DNA Repair PARP->DNA_Repair promotes 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole->PARP inhibits Cell_Death Cell Death (Apoptosis) DNA_Repair->Cell_Death prevents

Inhibition of the PARP DNA repair pathway by a 1,3,4-oxadiazole derivative.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of the oxadiazole derivatives and the evaluation of their anticancer activity.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of 1,2-diacylhydrazines.[2][4]

Materials:

  • Substituted acid hydrazide

  • Substituted carboxylic acid or acyl chloride

  • Dehydrating agent (e.g., POCl₃, SOCl₂, P₂O₅)

  • Appropriate solvent (e.g., toluene, xylene, DMF)

Procedure:

  • To a solution of the acid hydrazide in a suitable solvent, add an equimolar amount of the carboxylic acid or acyl chloride.

  • Add the dehydrating agent portion-wise while stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is often achieved through the condensation of an amidoxime with a carboxylic acid or its derivative.[5][6]

Materials:

  • Substituted amidoxime

  • Substituted carboxylic acid or acyl chloride

  • Coupling agent (e.g., EDC, DCC) or a base (e.g., pyridine, triethylamine) if using an acyl chloride

  • Appropriate solvent (e.g., DMF, DCM, pyridine)

Procedure:

  • Dissolve the amidoxime and the carboxylic acid in a suitable solvent.

  • Add the coupling agent and stir the mixture at room temperature for several hours. If using an acyl chloride, dissolve the amidoxime in a solvent with a base and add the acyl chloride dropwise.

  • Heat the reaction mixture to facilitate cyclization, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by spectroscopic analysis.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17][18]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (oxadiazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Dilution Prepare serial dilutions of test compounds Cell_Treatment Treat cells with compounds for 48-72h Compound_Dilution->Cell_Treatment MTT_Addition Add MTT solution Cell_Treatment->MTT_Addition Incubation Incubate for 4h MTT_Addition->Incubation Solubilization Add solubilization solution Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Experimental workflow for the MTT assay.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of 2-Isopropyl-1,3,4-oxadiazole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle 2-Isopropyl-1,3,4-oxadiazole with caution. The absence of specific hazard data necessitates a conservative approach to personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Protective Clothing A standard laboratory coat is required.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's hazardous waste program. Adherence to a systematic procedure ensures safety and compliance.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous waste.

    • It is crucial to segregate this waste stream from others to prevent unknown chemical reactions.[1] Do not mix with other chemical wastes unless compatibility is certain.

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and chemically compatible container for waste collection.[2] The container must be in good condition with a secure, screw-top lid.[3] Makeshift lids such as aluminum foil or plastic wrap are not acceptable.[3]

    • If possible, collect the waste in its original container.[4]

  • Labeling of Hazardous Waste:

    • Properly label the waste container as soon as the first drop of waste is added.[3]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations or formulas), and the date of accumulation.[1][4]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[2][4]

    • This area should be away from general lab traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][4]

    • Follow all institutional procedures for waste manifest and record-keeping. Disposal must be carried out by a licensed hazardous waste disposal company.[4]

Never dispose of chemical waste by pouring it down the drain. [2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from other Waste Streams identify->segregate containerize Collect in a Labeled, Compatible Container segregate->containerize label Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Isopropyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before handling 2-Isopropyl-1,3,4-oxadiazole. Given the potential for skin, eye, and respiratory irritation based on related compounds, a cautious approach is necessary.[1][2][3]

Personal Protective Equipment (PPE) Summary

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4] Consider double gloving.[5][6]To prevent skin contact and potential allergic reactions.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4][7] A face shield may be required for larger quantities or when splashing is possible.[7]To protect against splashes and potential eye irritation.[1][2][3]
Protective Clothing A standard laboratory coat. An impervious gown is recommended when handling larger quantities.[5][8]To protect the skin from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[4]To avoid inhalation of potentially irritating vapors or dust.[2][3]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood.

  • Handling :

    • Avoid direct contact with skin and eyes.[3]

    • Do not breathe in dust, fumes, or vapors.[2]

    • Wash hands thoroughly after handling the compound.[2][9]

    • Keep the container tightly closed when not in use.[2][9]

  • Spill Response :

    • In case of a spill, evacuate the immediate area.

    • If trained to do so, use appropriate absorbent materials to contain the spill.

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

    • Notify your institution's Environmental Health and Safety (EHS) department.[10]

Disposal Plan: A Step-by-Step Guide

The proper disposal of this compound is critical for laboratory safety and environmental compliance.

  • Waste Collection :

    • Original Container : Whenever possible, keep the chemical in its original container.[4]

    • Waste Container : If transferring is necessary, use a clean, compatible, and clearly labeled container with a secure lid.

    • Labeling : Clearly label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.[4]

    • No Mixing : Do not mix this waste with other chemical waste streams.[4]

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area.[4]

  • Disposal :

    • Licensed Contractor : The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[4]

    • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4]

Experimental Workflow for Handling and Disposal

G cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation (Don PPE, Prepare Fume Hood) handle 2. Handling (Avoid Contact, Use Ventilation) prep->handle spill 3. Spill Response (Evacuate, Contain, Notify EHS) handle->spill If Spill Occurs collect 1. Waste Collection (Label, Do Not Mix) handle->collect Generate Waste storage 2. Storage (Designated Area) collect->storage dispose 3. Disposal (Contact EHS for Pickup) storage->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-1,3,4-oxadiazole
Reactant of Route 2
2-Isopropyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.